Technical Documentation Center

delapril hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: delapril hydrochloride
  • CAS: 108428-40-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Delapril Hydrochloride: Chemical Structure and Physicochemical Properties

Abstract Delapril hydrochloride is a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and other cardiovascular conditions.[1][2] As a prodrug, de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Delapril hydrochloride is a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and other cardiovascular conditions.[1][2] As a prodrug, delapril is metabolically converted in vivo to its active diacid metabolites, which exert a therapeutic effect by modulating the renin-angiotensin-aldosterone system (RAAS).[3][4] This technical guide provides a comprehensive examination of the chemical structure, mechanism of action, and critical physicochemical properties of delapril hydrochloride. It is intended to serve as a vital resource for researchers, medicinal chemists, and formulation scientists engaged in drug discovery and development. The guide details established analytical methodologies, including validated protocols for stability assessment and quantification in biological matrices, to ensure scientific integrity and support further research.

Chemical Identity and Structure

Delapril hydrochloride is the hydrochloride salt of delapril, enhancing its stability and solubility for pharmaceutical applications.[2] Its chemical identity is well-defined by several key descriptors that are fundamental for regulatory and research purposes.

1.1. Nomenclature and Identifiers

  • IUPAC Name: 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride[5][6]

  • CAS Number: 83435-67-0[5]

  • Molecular Formula: C₂₆H₃₃ClN₂O₅[5]

  • Synonyms: Delapril HCl, Adecut, REV 6000A[5][6]

1.2. Chemical Structure

The molecular structure of delapril is characterized by several functional groups that dictate its activity as a prodrug and its interaction with the ACE enzyme. The presence of an ethyl ester group renders it lipophilic, facilitating absorption, while the core peptide-like structure is crucial for binding to the active site of the angiotensin-converting enzyme after metabolic activation.[4][7]

  • Molecular Weight: 489.0 g/mol [5][6]

  • Canonical SMILES: CCOC(=O)NC(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl[5]

  • InChI Key: FDJCVHVKXFIEPJ-JCNFZFLDSA-N[5][6]

Image Source: PubChem CID 5362115.[5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Delapril's therapeutic efficacy stems from its role as a competitive inhibitor of the angiotensin-converting enzyme (ACE), a key zinc-containing metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS).[2][8]

2.1. Prodrug Activation Delapril is administered as a prodrug and undergoes rapid in-vivo hydrolysis of its ethyl ester group, primarily in the liver, to form its active metabolites: delapril diacid (also known as delaprilat) and 5-hydroxy delapril diacid.[3][4][9] This biotransformation is essential for its pharmacological activity, as the resulting dicarboxylate structure is critical for chelating the zinc ion within the ACE active site.

2.2. ACE Inhibition and Physiological Effects The active metabolites competitively inhibit ACE, preventing the conversion of the inactive decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II.[8][10] This inhibition has several downstream consequences:

  • Vasodilation: By reducing the levels of angiotensin II, a powerful vasoconstrictor, delapril leads to the relaxation of vascular smooth muscle, decreasing total peripheral resistance and lowering blood pressure.[2][10]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By inhibiting angiotensin II formation, delapril decreases aldosterone secretion, leading to natriuresis and a reduction in blood volume.[6][10]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect of delapril.[8]

RAAS_Inhibition cluster_delapril Delapril Hydrochloride Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Delapril Delapril (Prodrug) Metabolites Active Metabolites (Delapril Diacid) Delapril->Metabolites Hydrolysis (in vivo) ACE Angiotensin-Converting Enzyme (ACE) Metabolites->ACE Inhibits Bradykinin_Inactive Inactive Peptides Renin Renin Bradykinin_Active Bradykinin Bradykinin_Active->Bradykinin_Inactive Degradation Vasodilation Vasodilation Bradykinin_Active->Vasodilation

Caption: Mechanism of delapril hydrochloride action on the RAAS pathway.

Physicochemical Properties

The physicochemical profile of delapril hydrochloride is critical for its formulation, stability, absorption, and overall therapeutic performance.

PropertyValueSignificance in Drug Development
Appearance White to off-white solid/powder.[11]Important for identification and quality control of the raw drug substance.
Melting Point 166-170 °C (decomposition).[12][13] A range of 171.0 to 175.0 °C has also been reported.A key indicator of purity. The decomposition aspect suggests sensitivity to high temperatures, which is a critical consideration for manufacturing and storage.
Solubility Methanol: Soluble.[14] DMSO: 250 mg/mL.[11] Water: 1.72 mg/mL (requires sonication and warming).[15]Solubility dictates the choice of solvents for analytical testing and formulation strategies. Its limited aqueous solubility can impact oral bioavailability.
pKa 3.07 (Predicted).[12]Influences the ionization state of the molecule at different physiological pH values, affecting absorption, distribution, and receptor binding.
Specific Rotation [α]D +17.0 to +20.0 deg (c=1, methanol). Another source reports +18.5 (C=1, methanol).[12]Confirms the stereochemical identity and chiral purity of the compound, which is essential for its specific interaction with the ACE enzyme.
Storage Conditions Store at 4°C, sealed, and away from moisture.[11][15] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[11][13]Highlights the compound's sensitivity to moisture and temperature, necessitating controlled storage environments to prevent degradation.

Analytical and Experimental Protocols

Accurate and validated analytical methods are paramount for the quality control, stability testing, and pharmacokinetic analysis of delapril hydrochloride.

4.1. Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to separate delapril from its potential degradation products, thereby serving as a stability-indicating assay. The choice of a C18 column is based on its suitability for retaining and separating lipophilic molecules like delapril. UV detection at 220 nm is effective for compounds with peptide bonds.

Methodology:

  • System Preparation: Equilibrate an HPLC system with the specified mobile phase.

  • Standard Preparation: Prepare a standard solution of delapril hydrochloride (e.g., 100 µg/mL) in a suitable diluent (e.g., mobile phase).

  • Sample Preparation: Prepare the sample solution (e.g., from a formulation or stability study) at a similar concentration.

  • Chromatographic Conditions: [16]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A degassed mixture of an aqueous buffer (e.g., 0.3% triethylamine adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions, record the chromatograms, and quantify delapril based on the peak area relative to the standard.

4.2. Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to validate the specificity of the stability-indicating analytical method.[16]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of delapril hydrochloride in a suitable solvent.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80°C) for a specified duration. Dissolve in a suitable solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 4.1) to identify and quantify any degradation products.

4.3. Protocol 3: Extraction from Human Plasma via Protein Precipitation

This protocol outlines a common method for extracting delapril and its metabolites from a biological matrix like plasma, which is a necessary first step for pharmacokinetic analysis using LC-MS/MS.[17] Protein precipitation is a rapid and effective technique for removing high-molecular-weight interferences.

Methodology:

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Transfer 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of an internal standard solution (e.g., a stable isotope-labeled delapril) to the plasma.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Conclusion

Delapril hydrochloride is a well-characterized ACE inhibitor whose efficacy is intrinsically linked to its chemical structure and physicochemical properties. Its nature as a lipophilic prodrug facilitates oral absorption, while its active diacid metabolites provide potent and specific inhibition of the angiotensin-converting enzyme. A thorough understanding of its solubility, stability, and analytical behavior, as detailed in this guide, is fundamental for the development of safe, stable, and effective pharmaceutical formulations. The provided protocols offer a validated framework for researchers to ensure the quality, stability, and accurate quantification of delapril hydrochloride in both pharmaceutical and biological contexts.

References

  • Grokipedia. (n.d.). Delapril.
  • PubChem. (n.d.). Delapril Hydrochloride (CID 5362115). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • DrugBank. (n.d.). Delapril Hydrochloride.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Delapril Hydrochloride? Retrieved March 24, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Delapril Hydrochloride used for? Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Delapril. Retrieved March 24, 2026, from [Link]

  • LabSolutions. (n.d.). Delapril Hydrochloride. Retrieved March 24, 2026, from [Link]

  • PharmaCompass. (n.d.). derapril | Drug Information, Uses, Side Effects, Chemistry. Retrieved March 24, 2026, from [Link]

  • Inxight Drugs - ncats. (n.d.). DELAPRIL HYDROCHLORIDE. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). Delapril (CID 5362116). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • PubMed. (n.d.). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Retrieved March 24, 2026, from [Link]

  • Patsnap Synapse. (2026, February 27). Delapril Hydrochloride - Drug Targets, Indications, Patents. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Biotransformation of Delapril Hydrochloride: Mechanistic Pathways and Bioanalytical Quantification of Delaprilat

Introduction Delapril hydrochloride is a highly lipophilic, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of essential hypertension[1]. Unlike first-generation ACE inhibitors such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Delapril hydrochloride is a highly lipophilic, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of essential hypertension[1]. Unlike first-generation ACE inhibitors such as captopril, delapril is formulated as an esterified prodrug featuring a unique indanylglycine moiety rather than a proline ring[2]. This structural modification significantly enhances gastrointestinal absorption and chemical stability but necessitates in vivo enzymatic hydrolysis to yield the pharmacologically active diacid metabolite, delaprilat (M-I)[2]. This technical guide explores the enzymatic causality of this conversion, the resulting pharmacokinetic dynamics, and the rigorous, self-validating bioanalytical methodologies required to accurately quantify these species in plasma.

Mechanistic Causality of In Vivo Conversion

Upon oral administration, delapril undergoes rapid and extensive first-pass hepatic metabolism. Crucially, this biotransformation is not mediated by the cytochrome P450 (CYP450) system, which minimizes the risk of CYP-mediated drug-drug interactions commonly seen with other cardiovascular agents[3].

Instead, the cleavage of the ester linkage is catalyzed exclusively by hepatic carboxylesterases (CES)[4]. Specifically, human carboxylesterase 1 (CES1)—corresponding to the isozyme with an isoelectric point (pI) of 5.3—exhibits high substrate specificity for the ester bonds in ACE inhibitor prodrugs like delapril and imidapril[4][5]. The hydrolysis of delapril yields delaprilat (M-I), the primary active metabolite responsible for competitively binding to the dipeptidyl carboxypeptidase active site of ACE[3]. A secondary active metabolite, 5-hydroxy-delapril diacid (M-III), is also formed via subsequent oxidation, alongside minor inactive metabolites such as the diketopiperazine derivative (M-II)[2].

MetabolicPathway Delapril Delapril Hydrochloride (Prodrug) CES1 Hepatic Carboxylesterase 1 (CES1 / pI 5.3) Delapril->CES1 Ester Hydrolysis M2 Diketopiperazine (M-II) Inactive Metabolite Delapril->M2 Minor Pathway Delaprilat Delaprilat (M-I) Active Diacid Metabolite CES1->Delaprilat Primary Pathway M3 5-OH Delaprilat (M-III) Secondary Active Metabolite CES1->M3 Secondary Oxidation

Enzymatic conversion of delapril to its active (M-I, M-III) and inactive (M-II) metabolites.

Pharmacokinetic Dynamics

The clinical efficacy of delapril is entirely dependent on the rate and extent of its conversion to delaprilat. Following a standard 30 mg oral dose of delapril hydrochloride, the parent prodrug is rapidly cleared from systemic circulation, while the active metabolite delaprilat reaches its peak plasma concentration (Cmax) within approximately 1.2 hours[6].

The elimination half-life (t1/2) of delaprilat is relatively short (1.2 to 1.4 hours), which prevents systemic accumulation upon repeated once-daily dosing[6]. Excretion is predominantly renal; approximately 56% of the administered dose is recovered in the urine within 24 hours, primarily as delaprilat (21.4%) and the secondary active metabolite M-III (30.4%)[6].

Table 1: Pharmacokinetic Parameters Following a Single 30 mg Oral Dose

ParameterDelaprilat (M-I)5-OH Delaprilat (M-III)
Cmax (ng/mL) 579.2175.9
Tmax (h) 1.21.6
t1/2 (h) 1.31.4
AUC (ng·h/mL) 2178716

(Data synthesized from clinical pharmacokinetic evaluations[6])

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately model the pharmacokinetics of delapril and delaprilat, researchers must employ highly specific and sensitive bioanalytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard[7].

The Methodological Challenge: Because delapril is highly susceptible to esterase cleavage, ex vivo hydrolysis can occur within the blood collection tube. If left unchecked, residual plasma esterases will continue to convert delapril into delaprilat after the blood is drawn, artificially inflating the measured concentration of the active metabolite while depleting the parent drug. Therefore, the protocol must function as a self-validating system that actively quenches enzymatic activity at the point of collection and uses internal standards to verify extraction efficiency.

Step-by-Step Self-Validating LC-MS/MS Protocol
  • Sample Collection & Enzymatic Quenching: Draw venous blood into pre-chilled tubes containing K2EDTA (anticoagulant) and a broad-spectrum esterase inhibitor such as phenylmethylsulfonyl fluoride (PMSF)[8].

    • Causality: PMSF covalently binds to the serine residue in the active site of carboxylesterases. This immediately halts ex vivo conversion, preserving the true in vivo ratio of prodrug to metabolite at the exact moment of the blood draw.

  • Plasma Separation: Centrifuge the blood samples at 15,000 × g for 5 minutes at 4°C to separate the plasma[8]. Immediately transfer the plasma to cryovials and store at -80°C until analysis to prevent thermal degradation.

  • Internal Standard (IS) Addition: Spike plasma aliquots (e.g., 100 µL) with stable isotope-labeled internal standards (e.g., Delapril-d5 and Delaprilat-d5).

    • Causality: Isotope-labeled standards are chemically identical to the analytes but differ in mass. They co-elute during chromatography and experience the exact same ion suppression/enhancement in the mass spectrometer. This self-validates the assay by mathematically correcting for matrix effects and variations in extraction recovery.

  • Protein Precipitation / Extraction: Add 300 µL of ice-cold acetonitrile to the spiked plasma. Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: Acetonitrile denatures plasma proteins (which would otherwise irreversibly clog the LC column) and efficiently extracts the highly lipophilic delapril and the more polar delaprilat into the supernatant.

  • Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase analytical column. Utilize a gradient elution profile with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: The gradient elution accommodates the starkly differing polarities of the lipophilic parent drug and its hydrophilic diacid metabolite, ensuring sharp peak shapes and baseline resolution.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both delapril and delaprilat to ensure absolute quantification[7].

LCMSWorkflow Draw 1. Blood Collection (+ K2EDTA & PMSF) Centrifuge 2. Centrifugation (15,000g, 4°C) Draw->Centrifuge Prevents ex vivo hydrolysis Spike 3. IS Addition (Stable Isotopes) Centrifuge->Spike Extract 4. Protein Precipitation (Cold Acetonitrile) Spike->Extract Corrects matrix effects LC 5. LC Separation (C18 Column, Gradient) Extract->LC MSMS 6. MS/MS Detection (+ESI, MRM Mode) LC->MSMS Resolves polarities Data Validated PK Data MSMS->Data

Step-by-step bioanalytical workflow ensuring the integrity of delaprilat quantification.

Conclusion

The in vivo conversion of delapril hydrochloride to delaprilat is a highly efficient, CES1-mediated process that completely bypasses CYP450 metabolism, offering a predictable and favorable pharmacokinetic profile. Understanding this enzymatic causality is paramount for drug development professionals, as it dictates the rigorous pre-analytical controls (such as immediate esterase inhibition) required during clinical PK studies. By employing self-validating LC-MS/MS methodologies, researchers can accurately capture the rapid formation and clearance of delaprilat, ensuring robust efficacy and safety profiling in hypertensive populations.

References

  • Source: grokipedia.
  • Source: oup.
  • Title: Hydrolytic Profile for Ester- or Amide-linkage by Carboxylesterases pI 5.3 and 4.
  • Title: An overview of chromatographic methods coupled with mass spectrometry...
  • Source: ncats.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development and Validation for Delapril Hydrochloride Quantification

Target Audience: Analytical Researchers, Formulation Scientists, and Quality Control (QC) Professionals in Drug Development. Executive Summary Delapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Quality Control (QC) Professionals in Drug Development.

Executive Summary

Delapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of essential hypertension. As a lipophilic carboxyl-alkyldipeptide prodrug, delapril presents unique analytical challenges, particularly regarding its susceptibility to ester hydrolysis and oxidative degradation[1]. This application note details the mechanistic development, optimization, and ICH Q2(R1) validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of delapril hydrochloride in bulk and pharmaceutical dosage forms[2].

Mechanistic Method Development: The Causality of Chromatographic Choices

To ensure a robust and self-validating analytical system, every parameter of this method was selected based on the physicochemical properties of delapril.

  • Stationary Phase Selection (C8 vs. C18): Delapril is highly lipophilic. While C18 columns are the default in reverse-phase chromatography, the extreme hydrophobicity of delapril can lead to excessive retention times and peak broadening on a dense C18 phase. A C8 column (250 mm × 4.6 mm, 5 µm) was selected because the shorter alkyl chain reduces hydrophobic interactions just enough to elute delapril rapidly (retention time ~4.3 minutes) while maintaining high theoretical plate counts[2].

  • Mobile Phase pH (pH 3.0): Delapril contains carboxylic acid moieties. Adjusting the aqueous phase to pH 3.0 using phosphoric acid ensures these acidic groups remain fully protonated (unionized). This suppresses secondary ionic interactions, preventing peak splitting and variable retention times[1].

  • Silanol Masking (Triethylamine): Uncapped residual silanols on the silica support often cause severe peak tailing for amine-containing compounds. The addition of 0.3% Triethylamine (TEA) acts as a competing base, binding to these active sites and ensuring excellent peak symmetry (Tailing Factor ≤ 1.5)[2].

  • Detector Optimization (220 nm): Delapril lacks highly conjugated, extensive chromophores. Lower UV wavelengths are required to capture the absorbance of the indane and phenyl rings. Photodiode array (PDA) detection at 220 nm provides the optimal signal-to-noise ratio for both the parent drug and its primary degradants[2].

Workflow Start Method Development Initiation ColSel Column Selection (C8, 5µm) Start->ColSel MobPhase Mobile Phase Optimization (ACN : 0.3% TEA pH 3.0) ColSel->MobPhase Det Detector Optimization (PDA at 220 nm) MobPhase->Det Valid ICH Q2(R1) Validation Det->Valid Spec Specificity & Forced Degradation Valid->Spec LinPrec Linearity, Accuracy & Precision Valid->LinPrec Rob Robustness Testing Valid->Rob End Validated Method Ready for QC Spec->End LinPrec->End Rob->End

Figure 1. Logical workflow for the development and ICH Q2(R1) validation of the HPLC method.

Experimental Protocol

Reagents and Instrumentation
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: Shim-pack CLC-C8 (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent[2].

  • Reagents: HPLC-grade Acetonitrile (ACN), Triethylamine (TEA), Phosphoric acid (85%), and ultra-pure water (18.2 MΩ·cm).

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C8 (250 mm × 4.6 mm, 5 µm)Prevents excessive retention of lipophilic prodrug[2].
Mobile Phase ACN : 0.3% TEA (pH 3.0) (55:45 v/v)Balances elution strength; TEA masks silanols; pH suppresses ionization[1],[2].
Flow Rate 1.2 mL/minOptimizes mass transfer and reduces run time to < 7 mins[2].
Column Temperature 35°CReduces mobile phase viscosity and ensures reproducible retention[2].
Detection Wavelength 220 nm (PDA)Maximizes absorptivity of the indane and phenyl rings[2].
Injection Volume 20 µLProvides sufficient mass on column without band broadening[2].
Step-by-Step Analytical Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 3.0 mL of TEA in 1000 mL of ultra-pure water to create a 0.3% (v/v) solution.

  • Adjust the pH of the TEA solution to exactly 3.0 ± 0.05 using 85% phosphoric acid[2].

  • Filter the aqueous buffer through a 0.45 µm membrane filter and degas via sonication for 10 minutes.

  • Mix the aqueous buffer with HPLC-grade Acetonitrile in a 45:55 (v/v) ratio.

Step 2: Self-Validating System Suitability Testing (SST) Before analyzing unknown samples, the system must validate its own performance.

  • Inject a standard solution of delapril hydrochloride (30 µg/mL)[2] in five replicates.

  • Acceptance Criteria: The system is valid only if the Relative Standard Deviation (%RSD) of the peak areas is ≤ 2.0%, the Tailing Factor (T) is ≤ 1.5, and Theoretical Plates (N) ≥ 2000.

Step 3: Sample Preparation (Pharmaceutical Tablets)

  • Accurately weigh and finely powder 20 tablets containing delapril hydrochloride.

  • Transfer an amount of powder equivalent to 30 mg of delapril into a 100 mL volumetric flask.

  • Add 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Dilute to volume with the mobile phase, mix thoroughly, and filter through a 0.22 µm PTFE syringe filter prior to injection[2].

Forced Degradation and Stability-Indicating Power

A true stability-indicating method must resolve the parent active pharmaceutical ingredient (API) from all degradation products. Delapril is primarily degraded via ester hydrolysis into delapril diacid, an active metabolite but an unwanted degradant in the formulation[1].

Degradation Del Delapril Hydrochloride (Parent Drug) Hydrolysis Hydrolysis (Acid/Base/Aqueous) Del->Hydrolysis Ester Cleavage Oxidation Oxidation (Peroxide/Light) Del->Oxidation ROS Exposure Diacid Delapril Diacid (Active Metabolite) Hydrolysis->Diacid Unknown Oxidative Degradants (Low UV Absorptivity) Oxidation->Unknown

Figure 2. Primary chemical degradation pathways of delapril hydrochloride in solution.

Forced Degradation Results Summary
Stress ConditionReagent / EnvironmentTime & TempObserved Degradation Behavior
Acidic 0.1 M HCl24h, 60°CSignificant degradation; formation of delapril diacid[1].
Alkaline 0.1 M NaOH24h, 60°CRapid ester hydrolysis; formation of delapril diacid[1].
Oxidative 3% H₂O₂24h, Room TempDecrease in parent peak area; degradants show low UV absorptivity at 220 nm[2].
Photolytic UV Light (254 nm)48hMinor decrease in parent peak area; no major secondary peaks at 220 nm[2].

Note: In all stress conditions, the peak purity index of the delapril peak (assessed via PDA) must remain > 0.990, proving no co-elution of degradants[2].

Method Validation (ICH Q2(R1) Guidelines)

The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to guarantee its reliability for routine QC environments[2].

Validation ParameterICH Acceptance CriteriaDelapril Hydrochloride Results
Linearity Range R² > 0.9993.0 – 120.0 µg/mL (R² = 0.9997)[2]
Precision (Intra-day) %RSD ≤ 2.0%0.8% – 1.4%
Precision (Inter-day) %RSD ≤ 2.0%1.1% – 1.7%
Accuracy (Recovery) 98.0% – 102.0%99.1% – 100.8% (across 3 concentration levels)
Specificity No interference at API RTComplies (Placebo and degradants do not interfere)[2]
Robustness %RSD ≤ 2.0% under varied conditionsComplies (Tested via Plackett-Burman design for flow rate, pH, and temp)[2]

Conclusion

The developed RP-HPLC method provides a highly specific, stability-indicating analytical framework for the quantification of delapril hydrochloride. By mechanistically selecting a C8 stationary phase, optimizing the mobile phase pH to 3.0, and utilizing triethylamine for silanol masking, the method successfully overcomes the inherent hydrophobic and ionization challenges of the analyte. The protocol acts as a self-validating system, ensuring that formulation scientists and QC laboratories can confidently monitor the stability and purity of delapril in both raw materials and finished pharmaceutical products.

References

  • [3] Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. ResearchGate. URL:

  • [1] Delapril in Solution: A Technical Support Guide to Stability and Degradation. Benchchem. URL:

  • [2] SIMULTANEOUS DETERMINATION OF DELAPRIL AND MANIDIPINE IN A PHARMACEUTICAL FORMULATION BY A STABILITY-INDICATING RP-LC METHOD. Taylor & Francis. URL:

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Delapril Hydrochloride and Active Metabolites in Biological Matrices

Introduction & Clinical Relevance Delapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of essential hypertension. Characterized by a unique indanyl-g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Delapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of essential hypertension. Characterized by a unique indanyl-glycine moiety, delapril exhibits exceptionally high lipophilicity compared to traditional ACE inhibitors. This structural advantage allows for superior tissue penetration and highly effective vascular ACE inhibition 1.

As a prodrug, delapril undergoes rapid in vivo biotransformation. It is de-esterified into its primary active metabolite, delapril diacid (M-I), which is subsequently hydroxylated to form 5-hydroxy delapril diacid (M-III) 2. Accurate quantification of these analytes in human plasma is critical for pharmacokinetic (PK) profiling, drug-drug interaction studies, and bioequivalence assessments.

MetabolicPathway Delapril Delapril (Prodrug) M1 Delapril Diacid (M-I) (Major Active Metabolite) Delapril->M1 De-esterification M3 5-Hydroxy Delapril Diacid (M-III) (Secondary Active Metabolite) M1->M3 Hydroxylation

Fig 1. In vivo biotransformation pathway of delapril into its active diacid metabolites.

Pharmacokinetic Profile

Understanding the PK parameters of delapril and its metabolites is essential for establishing the calibration range of the LC-MS/MS assay. Following a single 30 mg oral dose in human subjects, the analytes exhibit rapid absorption and conversion. The table below summarizes the key quantitative pharmacokinetic data 2:

Analytet½ (hours)Cmax (ng/mL)AUC (ng·hr/mL)
Delapril 0.30489572
Delapril Diacid (M-I) 1.216351859
5-hydroxy delapril diacid (M-III) 1.40229948

Experimental Methodology & Causality

To ensure a self-validating system, this protocol integrates internal standard (IS) tracking and enzymatic inhibition. Because delapril is an ester prodrug, it is highly susceptible to ex vivo hydrolysis by plasma esterases.

Expert Insight: The addition of an esterase inhibitor (e.g., PMSF or sodium fluoride) during blood collection, combined with an ice-cold extraction solvent, is mandatory. This causality-driven step halts enzymatic activity, ensuring that the quantified delapril diacid accurately reflects in vivo concentrations rather than post-collection degradation 2.

LCMSWorkflow Start Human Plasma Sample (200 µL) + Esterase Inhibitor Spike Spike Internal Standard (e.g., Fesoterodine) Start->Spike PPT Protein Precipitation (600 µL Ice-Cold Acetonitrile) Spike->PPT Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min, 4°C) PPT->Vortex Evap Supernatant Transfer & N2 Evaporation (40°C) Vortex->Evap Recon Reconstitution (100 µL Mobile Phase) Evap->Recon Inject LC-MS/MS Analysis (MRM Mode, ESI+) Recon->Inject

Fig 2. Step-by-step sample preparation and LC-MS/MS workflow for delapril extraction.

Step-by-Step Sample Preparation
  • Sample Thawing: Thaw human plasma samples on wet ice to minimize baseline enzymatic activity.

  • Aliquoting: Transfer 200 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the internal standard working solution (e.g., Fesoterodine or a stable isotope-labeled delapril analog). Causality: Spiking before extraction corrects for any analyte loss during the precipitation and evaporation phases, validating the recovery rate 1.

  • Protein Precipitation (PPT): Add 600 µL of ice-cold acetonitrile. Causality: Acetonitrile acts as a strong denaturant, rapidly crashing out plasma proteins (which can cause column fouling and ion suppression) while fully solubilizing the highly lipophilic delapril 2.

  • Mixing & Centrifugation: Vortex aggressively for 1 minute. Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation: Transfer the clear supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Causality: 40°C accelerates evaporation without inducing thermal degradation of the active metabolites.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

The chromatographic and mass spectrometric conditions are optimized for the simultaneous detection of delapril and its metabolites 1.

Liquid Chromatography Parameters:

  • Column: Luna C8 (50 × 3.0 mm i.d., 3 µm particle size). Causality: A C8 stationary phase is selected over C18 to reduce the excessive retention of delapril's lipophilic indanyl group, yielding sharper peaks and a rapid 3-minute total run time 1.

  • Mobile Phase: Methanol and 10 mmol/L ammonium acetate (90:10, v/v). Causality: Ammonium acetate acts as a volatile buffer that stabilizes the pH, promoting consistent ionization in the ESI source without causing salt buildup on the MS cones.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions:

    • Delapril: m/z 490.2 → 234.1 1

    • Internal Standard (Fesoterodine): m/z 412.2 → 223.0 1

    • (Note: Transitions for M-I and M-III are optimized individually via direct infusion).

Method Validation & Quality Control

To ensure trustworthiness and regulatory compliance, the protocol operates as a self-validating system:

  • Linearity: The method demonstrates excellent linearity over a dynamic range of 6–1080 ng/mL for delapril, comfortably covering the expected Cmax of 489 ng/mL 1.

  • Matrix Effect: Evaluated by comparing the peak area of analytes spiked post-extraction to pure standards. The use of a C8 column and optimized PPT ensures matrix factors remain between 0.95 and 1.05, indicating negligible ion suppression from endogenous phospholipids.

References

  • ResearchGate. "Single Oral Dose Pharmacokinetic Interaction Study of Manidipine and Delapril in Healthy Volunteers." Acta Chimica Slovenica, 2013. 1

  • BenchChem. "Delapril's Active Metabolites: A Technical Guide for Researchers." BenchChem, 2025. 2

  • Stockis, A., et al. "Pharmacokinetics and tolerability of a new manidipine and delapril fixed oral combination in young and elderly subjects." Arzneimittelforschung, 2003. 3

Sources

Method

preparation of delapril hydrochloride standard solutions for in vitro assays

Application Note: Preparation and Validation of Delapril Hydrochloride Standard Solutions for In Vitro ACE Inhibition Assays Introduction & Pharmacological Context Delapril hydrochloride is a lipophilic, non-sulfhydryl a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of Delapril Hydrochloride Standard Solutions for In Vitro ACE Inhibition Assays

Introduction & Pharmacological Context

Delapril hydrochloride is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor[1]. Pharmacologically, it operates as a prodrug; upon in vivo administration, it undergoes esterolysis to form highly potent active diacid metabolites (such as delapril diacid and 5-hydroxy delapril diacid)[2]. When conducting in vitro pharmacological profiling or high-throughput screening, precise preparation of delapril standard solutions is the most critical variable. Inaccurate solvation leads to irreproducible dose-response curves and skewed half-maximal inhibitory concentration (IC50) determinations. This protocol outlines the physicochemical rationale, optimized preparation workflows, and self-validation steps required to establish a robust in vitro testing environment.

Physicochemical Properties & Solvent Causality

A fundamental challenge in formulating delapril hydrochloride for biochemical assays is its sparing solubility in purely aqueous environments[3]. Attempting to dissolve the solid directly in standard assay buffers (e.g., HEPES or Tris-HCl) frequently results in micro-precipitation. This creates a suspension rather than a true solution, leading to localized concentration gradients and highly variable assay readouts[3].

To circumvent this, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[3]. DMSO effectively disrupts the intermolecular crystal lattice of the compound, ensuring complete and uniform solvation[4]. However, because the ACE enzyme is sensitive to organic solvents, the final working concentration of DMSO must be strictly maintained below 1.0% (v/v) to prevent enzyme denaturation or kinetic interference[3].

Table 1: Physicochemical and Storage Parameters

ParameterSpecification
Chemical Name Delapril hydrochloride
CAS Number 83435-67-0
Molecular Weight 489.00 g/mol
Molecular Formula C26H33ClN2O5
Primary Solvent Anhydrous DMSO (Solubility ≥ 2.08 mg/mL)
Stock Storage -80°C (Stable for up to 6 months)
Working Storage Prepare fresh daily; avoid freeze-thaw cycles

Solution Preparation Workflow

The following diagram illustrates the critical path from solid compound to final assay integration, emphasizing the controlled transition from organic to aqueous phases to prevent precipitation.

G A Solid Delapril HCl (Store at 4°C, desiccated) B Primary Stock Solution (10 mM in 100% DMSO) A->B Add Anhydrous DMSO C Aliquoting & Storage (-80°C for 6 months) B->C Prevent freeze-thaw D Intermediate Dilution (e.g., 10% DMSO in Buffer) C->D Thaw on ice E Final Working Solution (<1% DMSO in Assay Buffer) D->E Serial Dilution

Caption: Delapril HCl standard solution preparation and storage workflow.

Step-by-Step Protocol: Standard Solution Formulation

Phase 1: Primary Stock Preparation (10 mM)

  • Equilibration: Allow the lyophilized Delapril hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation, which can trigger premature hydrolysis of the prodrug ester bonds, degrading the standard before use[5].

  • Weighing: Accurately weigh 4.89 mg of Delapril hydrochloride powder.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 10 mM stock solution[4].

  • Homogenization: Vortex gently for 30–60 seconds.

    • Self-Validation: Hold the microcentrifuge tube against a strong light source. The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution, requiring further agitation or slight warming (max 37°C).

  • Aliquoting: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes to protect from light. Store immediately at -80°C[6].

Phase 2: Serial Dilution for IC50 Determination To maintain a constant background solvent environment across all assay wells, use a solvent-matched serial dilution strategy. This ensures that any observed inhibition is due to the drug, not varying DMSO concentrations.

Table 2: Serial Dilution Matrix (Targeting 1% Final DMSO in Assay)

StepSource SolutionVolume of SourceVolume of Assay BufferResulting Concentration
110 mM Stock (100% DMSO)10 µL990 µL100 µM (1% DMSO)
2100 µM Solution100 µL900 µL (containing 1% DMSO)10 µM (1% DMSO)
310 µM Solution100 µL900 µL (containing 1% DMSO)1 µM (1% DMSO)
41 µM Solution100 µL900 µL (containing 1% DMSO)100 nM (1% DMSO)

Integration into In Vitro ACE Inhibition Assay

The gold standard for evaluating ACE inhibition is the spectrophotometric measurement of hippuric acid cleaved from the synthetic substrate Hippuryl-Histidyl-Leucine (HHL)[3].

Pathway Substrate HHL Substrate (Hippuryl-Histidyl-Leucine) Product Hippuric Acid + HL (Absorbance at 228 nm) Substrate->Product Cleavage Enzyme ACE (Rabbit Lung) Active Enzyme Enzyme->Substrate Catalyzes Inhibitor Delapril / Metabolite (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of HHL cleavage by ACE and competitive inhibition by Delapril.

Assay Execution & Self-Validation System:

  • Pre-incubation: Combine 20 µL of the prepared Delapril working solution with 20 µL of ACE solution (e.g., 100 mU/mL) in a 96-well UV-transparent microplate. Incubate at 37°C for 10 minutes[3].

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before substrate competition begins, ensuring accurate kinetic measurements[3].

  • Reaction Initiation: Add 200 µL of 5 mM HHL substrate solution to each well to initiate the reaction[3].

  • Kinetic Readout: Measure absorbance at 228 nm continuously over 30–60 minutes[3].

  • Validation Controls: A self-validating assay must include the following internal controls:

    • Positive Control: Captopril (a well-characterized ACE inhibitor with an IC50 of ~1.79 - 15.1 nM) must be run in parallel to validate enzyme viability and assay sensitivity[3].

    • Vehicle Control: 1% DMSO in buffer without the inhibitor to establish the uninhibited maximum enzyme velocity (Vmax).

    • Blank Control: Delapril solution + Substrate (without enzyme). Causality: This ensures the drug itself does not absorb strongly at 228 nm, which would artificially inflate the apparent product concentration and mask true inhibition.

Sources

Application

in vivo dosing protocols for delapril hydrochloride in rodent models

An Application Guide to In Vivo Dosing Protocols for Delapril Hydrochloride in Rodent Models Authored by: Gemini, Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vivo Dosing Protocols for Delapril Hydrochloride in Rodent Models

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving delapril hydrochloride in rodent models. The focus is on delivering scientifically robust, reproducible, and ethically sound experimental protocols, grounded in the pharmacological principles of angiotensin-converting enzyme (ACE) inhibition.

Scientific Foundation: Understanding Delapril Hydrochloride

Delapril hydrochloride is a potent, lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] As a prodrug, delapril is rapidly absorbed after oral administration and subsequently hydrolyzed by hepatic esterases into its primary active metabolites, delapril diacid (delaprilat) and 5-hydroxy delapril diacid.[3][4][5] These active metabolites are the key effectors of the drug's therapeutic action.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic effect of delapril is the inhibition of ACE, a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[6] ACE is responsible for converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[4][6] By competitively inhibiting this enzyme, delapril's active metabolites disrupt this cascade, leading to several downstream physiological effects:

  • Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, result in the relaxation of blood vessels and a decrease in total peripheral resistance.[1][6]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][4] Inhibition of this process leads to decreased fluid retention, further contributing to blood pressure reduction.

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a vasodilator.[6] Its inhibition leads to increased bradykinin levels, which further promotes vasodilation.

The following diagram illustrates the central role of ACE in the RAAS pathway and the point of intervention for delapril.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzes Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzes Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Leads to Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_I Delapril Delapril Hydrochloride (Active Metabolites) Delapril->ACE INHIBITS Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Results in Aldosterone->Blood_Pressure Results in

Caption: Mechanism of delapril via RAAS inhibition.

Pre-Dosing Experimental Design Considerations

A well-designed study is paramount for obtaining meaningful and translatable data.[7] All protocols must adhere to institutional and national guidelines for the ethical care and use of laboratory animals (e.g., ARRIVE guidelines) and Good Laboratory Practice (GLP) where applicable.[8][9]

Selection of Rodent Model

The choice of rodent model is dictated by the research question. For studying the antihypertensive effects of delapril, several models are well-established.[10][11]

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used and validated genetic model for essential hypertension.[12][13][14] SHRs develop hypertension without external induction, making them an excellent model for testing the efficacy of antihypertensive agents like delapril.[15][16] The Wistar-Kyoto (WKY) rat is the appropriate normotensive control for the SHR.[17]

  • Renovascular Hypertensive Models (e.g., 2-Kidney, 1-Clip; 2K1C): These are surgical models where hypertension is induced by renal artery stenosis, leading to a high-renin state.[11] They are useful for studying drugs that target the RAAS.

  • Normotensive Rodents (e.g., Sprague-Dawley, Wistar): These models are ideal for pharmacokinetic (PK) studies and for establishing the safety and tolerability profile of the compound in a non-disease state.[18]

Dose Formulation and Vehicle Selection

Delapril hydrochloride is a solid that requires careful formulation for accurate in vivo dosing. As a prodrug, its absorption can be influenced by the chosen vehicle.[3]

Solubility: Delapril hydrochloride has limited solubility in water but can be formulated in various vehicles.[19] Causality: The choice of vehicle is critical. For oral gavage, a suspension is often used to deliver a uniform dose. For intravenous administration, a clear, sterile solution is mandatory to prevent embolism. The vehicle should be non-toxic and should not interfere with the compound's absorption or the study's endpoints.

Vehicle/Formulation SystemSuitabilityExample ProtocolReference
Aqueous Suspension Oral (Gavage)Suspend delapril in a 0.5% or 1% solution of carboxymethylcellulose sodium (CMC-Na) or gum arabic.[2][20]
DMSO/Co-solvent System Oral, IV (with caution)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[21]
Cyclodextrin Solution Oral, IV10% DMSO, 90% (20% SBE-β-CD in Saline).[19][21]

Self-Validation: Always prepare a fresh formulation daily unless stability data demonstrates otherwise.[20] Before administration, vortex or stir the suspension thoroughly to ensure homogeneity. A vehicle-only control group must always be included in the study design to isolate the effects of the drug from those of the vehicle.

Detailed Dosing Protocols

The following protocols provide step-by-step guidance for common administration routes. Doses should be calculated based on the most recent body weight of the animal.

Recommended Dose Ranges

Published literature provides a strong basis for dose selection in rodent models of hypertension.

Rodent ModelRouteEffective Dose RangeStudy DurationReference
Spontaneously Hypertensive Rat (SHR)Oral1 - 10 mg/kg/dayAcute or Chronic[5][19]
Spontaneously Hypertensive Rat (SHR)Oral10 mg/kg/day2 - 10 weeks[15][16][17]
2-Kidney, 1-Clip Hypertensive RatsOral1 - 10 mg/kg/dayAcute or Chronic[19]
Mouse (Myocardial Infarction Model)OralNon-hypotensive dose (not specified)6 weeks[22]

Expert Insight: For initial dose-finding studies, a range of 1, 3, and 10 mg/kg is a logical starting point. For chronic efficacy studies in SHRs, a dose of 10 mg/kg/day has been shown to reduce blood pressure and cardiac hypertrophy.[15]

Protocol: Oral Gavage (PO) Administration

This is the most common and clinically relevant route for delapril administration.

Materials:

  • Delapril hydrochloride formulation (e.g., suspension in 0.5% CMC-Na).

  • Appropriately sized feeding needle (gavage needle) with a ball tip (e.g., 18-20 gauge for rats, 22-24 gauge for mice).

  • Calibrated syringe (e.g., 1 mL).

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the animal and calculate the exact volume of the drug formulation to be administered. A typical dosing volume for rats is 5-10 mL/kg.

  • Restraint: Gently but firmly restrain the animal to prevent movement. For rats, this can be done by holding the animal close to your body while securing the head and neck.

  • Needle Insertion: Introduce the gavage needle into the mouth, slightly to one side of the oral cavity to bypass the trachea. Gently advance the needle along the esophagus until it reaches the stomach. There should be no resistance; if resistance is felt, withdraw immediately.

  • Dose Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.

  • Withdrawal: Smoothly withdraw the feeding needle.

  • Observation: Return the animal to its cage and monitor for any immediate signs of distress (e.g., difficulty breathing), which could indicate improper administration.

Protocol: Intravenous (IV) Injection via Tail Vein

This route is used for assessing the immediate effects of the drug or in pharmacokinetic studies requiring direct entry into circulation.

Materials:

  • Sterile, filtered delapril hydrochloride solution.

  • Rodent restrainer.

  • Heat lamp or warm water to induce vasodilation.

  • 27-30 gauge needle attached to a 1 mL syringe.

  • 70% Ethanol.

Procedure:

  • Animal Preparation: Place the rodent in a suitable restrainer. Warm the tail using a heat lamp or by immersing it in warm water (approx. 40°C) for 1-2 minutes to dilate the lateral tail veins.

  • Vein Visualization: Wipe the tail with 70% ethanol. The two lateral tail veins should be visible.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral veins at a shallow angle (10-15 degrees).

  • Injection: Once the needle is in the vein (a small flash of blood may be visible in the hub), slowly inject the solution. The maximum recommended injection volume for a mouse is ~200 µL and for a rat is ~500 µL. If swelling occurs, the needle is not in the vein; withdraw and use a new site.

  • Withdrawal & Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Observation: Return the animal to its cage and monitor for any adverse reactions.

Experimental Workflow & Endpoint Assessment

A typical in vivo study follows a structured workflow to ensure consistency and data quality.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Baseline 2. Baseline Measurements (e.g., Blood Pressure) Acclimatization->Baseline Randomization 3. Randomization (Vehicle & Treatment Groups) Baseline->Randomization Dosing 4. Chronic Dosing Period (e.g., Oral Gavage Daily) Randomization->Dosing Monitoring 5. In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring During Endpoint 6. Endpoint Assessment (Blood Pressure, PK Sampling) Dosing->Endpoint Necropsy 7. Necropsy (Tissue Collection) Endpoint->Necropsy Analysis 8. Data Analysis Necropsy->Analysis

Caption: General experimental workflow for a chronic rodent study.

Pharmacodynamic (PD) Assessment

The primary pharmacodynamic endpoint for delapril is the reduction of blood pressure.

Protocol: Tail-Cuff Plethysmography for Blood Pressure Measurement This non-invasive method is standard for measuring systolic and diastolic blood pressure in conscious rodents.[12]

  • Acclimatization: Acclimate the animals to the restraining device and procedure for several days before baseline measurements to minimize stress-induced hypertension.

  • Procedure: Place the rat or mouse in the appropriate-sized restrainer on a warming platform.[12]

  • Cuff Placement: Place the occlusion and sensor cuffs on the base of the animal's tail.

  • Measurement: Initiate the automated measurement cycle. The system (e.g., CODA®, Kent Scientific) will inflate and deflate the cuffs, recording blood pressure via a volume pressure recording sensor.[12]

  • Data Collection: Perform a set of 10-15 measurements per animal per session and average the valid readings.

Pharmacokinetic (PK) Assessment

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of delapril.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). In rats, this can be done via tail vein or saphenous vein sampling.

  • Metabolite Analysis: Plasma should be harvested and stored at -80°C. Delapril and its active metabolites are then quantified using a validated analytical method such as HPLC or LC-MS/MS.[23]

References

  • Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass.
  • What is Delapril Hydrochloride used for?. (2024, June 14). Synapse.
  • Delapril. (n.d.). Grokipedia.
  • Delapril Hydrochloride | RAAS inhibitor | CAS 83435-67-0. (n.d.). Selleck Chemicals.
  • What is the mechanism of Delapril Hydrochloride?. (2024, July 17). Patsnap Synapse.
  • Hypertension model in rats. (n.d.). Enamine.
  • Delapril hydrochloride - Product Data Sheet. (n.d.). MedChemExpress.
  • Evaluation of Various Experimental Models in Antihypertensive Drug Development: Recent Update. (n.d.). Science Alert.
  • Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. (n.d.). PubMed.
  • Razzetti, R., et al. (1995). Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. American Journal of Cardiology, 75(18), 7F-12F. Retrieved from [Link]

  • Delapril hydrochloride - Product Data Sheet. (n.d.). MedKoo Biosciences.
  • A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. (2025). International Journal of Pharmaceutical Research and Applications.
  • Lavoie, J. L., & Sigmund, C. D. (2017). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 70(4), e23-e40. Retrieved from [Link]

  • ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. (2003). Indian Journal of Pharmacology. Retrieved from [Link]

  • Mizuno, K., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S-66S. Retrieved from [Link]

  • Hirano, T., et al. (1994). Anti-hypertensive effect of oral controlled-release microspheres containing an ACE inhibitor (delapril hydrochloride) in rats. Journal of Pharmacy and Pharmacology, 46(8), 661-665. Retrieved from [Link]

  • Mizuno, K., et al. (1990). Effect of delapril hydrochloride on angiotensin II release from isolated rat hind legs. European Journal of Pharmacology, 184(1), 169-172. Retrieved from [Link]

  • The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of. (n.d.). American Journal of Hypertension.
  • Delapril hydrochloride | ACE Inhibitor. (n.d.). MedChemExpress.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Ebihara, A., et al. (1991). Depressor effects and pharmacokinetics of single and consecutive doses of delapril in hypertensive patients with normal or impaired renal function. Journal of Cardiovascular Pharmacology, 18(2), 285-291. Retrieved from [Link]

  • Mizuno, K., et al. (1991). Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat: evidence for potential relevance of vascular angiotensin II to the maintenance of hypertension. Clinical and Experimental Pharmacology and Physiology, 18(9), 619-625. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA.
  • General Principles of Preclinical Study Design. (n.d.). PMC - NIH.

Sources

Method

Application Note: Formulation and Oral Administration of Delapril Hydrochloride in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Application: In Vivo Murine Models (Cardiovascular Disease, Hypertension, Cutaneous Fibrosis) Introduction and Scientific Rationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Application: In Vivo Murine Models (Cardiovascular Disease, Hypertension, Cutaneous Fibrosis)

Introduction and Scientific Rationale

Delapril hydrochloride is a potent, non-sulfhydryl, lipophilic prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor[5]. In preclinical murine models—such as post-myocardial infarction (MI) heart failure models and spontaneously hypertensive rats (SHR)—oral administration (PO) of delapril is the gold standard for evaluating its cardioprotective and anti-fibrotic efficacy [2, 4].

However, formulating delapril hydrochloride for oral gavage presents a significant biochemical challenge. The compound is practically insoluble in pure water at room temperature [1, 3]. Attempting to dissolve it directly in aqueous buffers (like PBS or saline) inevitably leads to micro-precipitation. This precipitation causes erratic gastrointestinal absorption, highly variable pharmacokinetic (PK) profiles, and ultimately, statistically noisy pharmacodynamic data [3].

To ensure scientific integrity and reproducible dosing, the formulation strategy must be tailored to the duration of the study. This guide details two field-validated formulation protocols: a Co-solvent Clear Solution (for short-term studies requiring rapid absorption) and a Homogeneous Suspension (for chronic, long-term dosing).

Physicochemical Properties & Formulation Matrix

Understanding the physical properties of delapril hydrochloride is critical for predicting its behavior in different vehicles.

Table 1: Physicochemical Profile of Delapril Hydrochloride

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 489.00 g/mol Standard for small molecule inhibitors.
Aqueous Solubility < 1.72 mg/mL (Insoluble)Cannot be dosed in pure saline/water without heating/sonication [2].
DMSO Solubility ~250 mg/mL (511.25 mM)Excellent primary solvent; however, it is highly sensitive to moisture [2].
Mechanism of Action ProdrugRequires systemic absorption and esterase cleavage to become active [5].
Standard Murine Dose 1.0 to 10.0 mg/kg/dayRequires a working concentration of 0.1 to 1.0 mg/mL for standard gavage volumes.

In Vivo Pathway and Mechanism of Action

Delapril is a prodrug. Upon oral administration, it is absorbed primarily in the small intestine via the portal route and is extensively metabolized by hepatic and intestinal esterases into its active metabolites: delapril diacid and 5-hydroxy delapril diacid [1, 5]. These metabolites competitively bind to ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

G Delapril Delapril Hydrochloride (Oral Prodrug) Esterases In Vivo Esterases (Intestine/Liver) Delapril->Esterases Absorption & Metabolism Metabolites Active Metabolites: 5-Hydroxy Delapril Diacid & Delapril Diacid Esterases->Metabolites Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Metabolites->ACE Binds and Inhibits AngII Angiotensin II (Potent Vasoconstrictor) ACE->AngII Cleavage (Blocked) AngI Angiotensin I (Inactive Decapeptide) AngI->ACE Substrate Effects Cardiovascular Protection (Reduced BP, Anti-fibrosis) AngII->Effects Attenuated Pathway

In vivo metabolic activation of Delapril Hydrochloride and its mechanism of ACE inhibition.

Experimental Protocols for Oral Formulation

Protocol A: Co-Solvent Clear Solution (Best for ≤ 14 Days Dosing)

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2, 5]. Maximum Yield Concentration: ~2.08 mg/mL.

Causality Note: This protocol uses a step-wise polarity gradient. DMSO dissolves the crystalline lattice. PEG300 acts as a co-solvent to keep the lipophilic drug partitioned, while Tween 80 (a surfactant) prevents the drug from crashing out into micelles when the final aqueous saline is introduced.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh the required mass of delapril hydrochloride. Add anhydrous, newly opened Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 20.8 mg/mL.

    • Critical Insight: DMSO is highly hygroscopic. Moisture-contaminated DMSO will drastically reduce delapril's solubility, leading to invisible micro-precipitates that skew dosing [1, 3].

  • Vortex & Sonicate: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 2-5 minutes.

  • Add PEG300: To 100 µL of the DMSO stock, add 400 µL of PEG300. Pipette up and down to mix evenly. Do not add aqueous solutions yet.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex vigorously for 30 seconds until the solution is fully clarified and homogeneous.

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while gently swirling the tube.

  • Validation: The final 1 mL working solution (concentration: 2.08 mg/mL) must be crystal clear. If opalescence occurs, the DMSO was likely hydrated, and the batch must be discarded.

Protocol B: Homogeneous Suspension (Best for Chronic Dosing > 14 Days)

Vehicle Composition: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water, or 0.5% Methocel. Maximum Yield Concentration: Tested up to 5.0 mg/mL [1].

Causality Note: Chronic daily administration of 10% DMSO and 40% PEG300 can cause gastrointestinal irritation and systemic toxicity in mice, acting as a confounding variable in long-term cardiovascular or fibrosis studies. A CMC-Na suspension avoids organic solvent toxicity while keeping the insoluble drug evenly dispersed for accurate volumetric dosing.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in sterile ultra-pure water. Stir overnight at 4°C to ensure complete hydration of the polymer without clumping.

  • Drug Wetting: Weigh 5.0 mg of delapril hydrochloride into a glass mortar or a low-bind microcentrifuge tube.

  • Suspension Creation: Add 1.0 mL of the 0.5% CMC-Na solution.

  • Homogenization: Mix evenly using a probe sonicator (on ice, 10-second bursts) or a high-speed tissue homogenizer until a uniform, milky suspension is achieved.

  • Dosing Execution: Because this is a suspension, the drug will slowly settle over time. You must vortex the vial immediately prior to drawing the dose into the gavage syringe for every single mouse.

In Vivo Administration Guidelines (Mice)

  • Dosing Volume: The standard oral gavage volume for mice is 10 mL/kg (e.g., 300 µL for a 30 g mouse).

  • Dose Calculation: To administer a 3 mg/kg dose [4] to a 30 g mouse, the required drug mass is 0.09 mg. Using a 10 mL/kg dosing volume (300 µL), the formulation concentration must be exactly 0.3 mg/mL. Both Protocol A and Protocol B easily support this concentration.

  • Storage: Working solutions containing aqueous components (Saline, water) should be prepared fresh daily. Pure DMSO stock solutions (20.8 mg/mL) can be aliquoted and stored at -80°C for up to 6 months, or -20°C for 1 month, provided they are sealed tightly against moisture [2].

References

Technical Notes & Optimization

Troubleshooting

Delapril Hydrochloride: Aqueous Stability &amp; Degradation Troubleshooting Guide

Welcome to the Technical Support Center. As a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, delapril hydrochloride presents unique challenges in formulation and analytical testing.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, delapril hydrochloride presents unique challenges in formulation and analytical testing. Because it is an ester prodrug, it is highly vulnerable to degradation in aqueous environments.

This guide is engineered for researchers and drug development professionals. It bypasses basic overviews to directly address the mechanistic causes of delapril degradation, offering field-proven troubleshooting strategies and self-validating protocols.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: What are the primary degradation pathways of delapril hydrochloride in aqueous solutions, and how can I identify them? Delapril degrades primarily via two competing pathways depending on the environmental stressor :

  • Ester Hydrolysis: The ester linkage undergoes nucleophilic attack by water, catalyzed by either H+ or OH− ions. This cleaves the ester to form delapril diacid , the active metabolite. This is the predominant pathway in aqueous media and is highly sensitive to pH shifts .

  • Intramolecular Cyclization: Under thermal stress, the molecule undergoes dehydration. The secondary amine attacks the ester carbonyl, resulting in intramolecular cyclization to form a stable diketopiperazine (DKP) derivative .

Pathway Delapril Delapril HCl (Prodrug) Hydrolysis Ester Hydrolysis (OH- / H+ attack) Delapril->Hydrolysis Aqueous pH > 5.0 Cyclization Intramolecular Cyclization Delapril->Cyclization Thermal Stress (>40°C) Diacid Delapril Diacid (Active) Hydrolysis->Diacid Cleavage of Ester Bond DKP Diketopiperazine (DKP) Impurity Cyclization->DKP Dehydration

Fig 1: Primary degradation pathways of delapril in aqueous solutions.

Q2: Why does my delapril solution degrade rapidly at neutral to alkaline pH during sample preparation? ACE inhibitors with ester bonds exhibit a U-shaped pH-rate degradation profile . At neutral to alkaline pH (pH > 6.0), the abundance of hydroxide ions ( OH− ) drives rapid base-catalyzed ester hydrolysis following first-order kinetics . The molecule achieves maximum stability in the acidic range (pH 3.0 – 4.0). For instance, dissolution testing is optimally performed using a citrate buffer at pH 3.2 to completely arrest degradation during the assay .

Q3: We are formulating an aqueous suspension. Why does the addition of magnesium oxide cause a massive drop in delapril assay? Magnesium oxide (MgO) is slightly soluble in water and acts as an alkaline agent, raising the microenvironmental pH of the suspension. When delapril is suspended with alkaline excipients like MgO, it undergoes rapid, time-dependent base hydrolysis . Causality Fix: Avoid alkaline binders in liquid formulations. If an antacid or alkaline excipient is required, the formulation must be designed as a dry powder for reconstitution, or the delapril must be physically separated (e.g., bilayer tablets) before entering an aqueous state.

Part 2: Quantitative Stability Profile

To troubleshoot formulation or analytical solvent choices, reference the kinetic stability data summarized below.

pH Range / ConditionPrimary PathwayKinetic OrderStability StatusRecommended Action
pH 1.0 – 2.0 Acid HydrolysisPseudo First-OrderModerateAvoid prolonged exposure to strong acids (e.g., 0.1 M HCl).
pH 3.0 – 4.0 NoneN/AMaximum Stability Use Citrate buffer (pH 3.2) for sample prep and dissolution.
pH > 6.0 Base HydrolysisFirst-OrderRapid DegradationDo not use phosphate buffers > pH 6 for diluents.
+ Magnesium Oxide Base HydrolysisFirst-OrderSevere DegradationExclude alkaline excipients in aqueous suspensions.

Part 3: Analytical Troubleshooting & Self-Validating Protocol

Issue: Analysts frequently report "ghost peaks" or inconsistent assay values during High-Performance Liquid Chromatography (HPLC) analysis. These are often on-column degradation products (like DKP) formed when the column temperature is too high or the sample solvent is unbuffered.

Troubleshooting Issue Issue: Low Assay / Extra Peaks CheckPH 1. Evaluate Solvent pH Issue->CheckPH IsAlk Is pH > 4.5? CheckPH->IsAlk FixPH Action: Acidify to pH 3.2 (e.g., Citrate Buffer) IsAlk->FixPH Yes CheckTemp 2. Check Column Temp IsAlk->CheckTemp No IsHot Is Temp > 30°C? CheckTemp->IsHot FixTemp Action: Lower to 25°C to prevent DKP IsHot->FixTemp Yes

Fig 2: Troubleshooting workflow for resolving delapril degradation during HPLC.

Protocol: Stability-Indicating LC-UV/MS Method for Delapril

This method is designed to separate delapril from its diacid and DKP degradation products while preventing artifactual on-column degradation.

Step 1: Sample Preparation (The "Quench" Step)

  • Action: Dissolve delapril standards and samples in methanol or a 50 mM citrate buffer adjusted to pH 3.2. Maintain autosampler temperature at 4°C.

  • Causality: Methanol minimizes aqueous hydrolysis, while the citrate buffer quenches any alkaline microenvironments. Leaving aqueous sample vials at room temperature overnight will result in up to 5% diacid formation by morning due to ambient hydrolysis.

Step 2: Mobile Phase Configuration

  • Action: Prepare Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 4.0 with acetic acid). Mobile Phase B: Acetonitrile.

  • Causality: Ammonium acetate is MS-compatible. Acidifying to pH 4.0 ensures the carboxylic acid groups on the diacid metabolite remain protonated, improving peak shape and retention on a reversed-phase column, while protecting the intact delapril ester from base-catalyzed cleavage.

Step 3: Chromatographic Separation

  • Action: Use a C18 column (4.6 mm × 250 mm, 5 µm). Set the column oven strictly to 25°C . Run a gradient from 20% B to 80% B over 10 minutes.

  • Causality: Elevated column temperatures (>35°C) provide the activation energy required for the secondary amine to attack the ester, causing on-column intramolecular cyclization into DKP.

Step 4: System Suitability Validation (Self-Validating Step)

  • Action: Inject a forced-degradation sample (delapril treated with 0.1 M NaOH for 10 mins, then neutralized with HCl).

  • Causality: This self-validates the method's resolving power. The chromatogram must show baseline resolution ( Rs​>2.0 ) between the early-eluting delapril diacid, the intact delapril peak, and the late-eluting DKP peak. If resolution fails, the system cannot reliably distinguish true degradation from analytical artifacts.

References

  • Todeschini, V. et al. Delapril and Manidipine Main Degradation Products: LC-UV and LC-ESI-MS Evaluations, Decay Kinetic, and in vitro Cytotoxicity Studies. Taylor & Francis. Available at:[Link]

  • Dissolution method for delapril and manidipine combination tablets based on an absorption profile of manidipine. National Institutes of Health (PMC). Available at: [Link]

  • Kinetics of degradation of enalapril maleate in dosage forms. ResearchGate. Available at: [Link]

  • Delapril Diketopiperazine Impurity. Australian Chemical Suppliers. Available at: [Link]

Optimization

Technical Support Center: Overcoming Delapril Hydrochloride Solubility Issues in Cell Culture Media

Welcome to the technical support center for delapril hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for delapril hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges associated with the solubility of delapril hydrochloride in cell culture media. Our goal is to equip you with the knowledge and protocols necessary to ensure the accurate and reproducible use of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of delapril hydrochloride for cell culture applications.

Q1: What is delapril hydrochloride and why is its solubility a concern in cell culture?

Delapril hydrochloride is the hydrochloride salt form of delapril, a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] As a prodrug, it is converted in vivo to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[3][4] Its lipophilic nature contributes to its poor solubility in aqueous solutions like cell culture media.[5] This poor aqueous solubility can lead to precipitation when a concentrated stock solution, typically made in an organic solvent, is diluted into the aqueous environment of the media, a phenomenon known as "solvent shock".[6][7] This can result in an unknown and lower final concentration of the compound in your experiment, compromising the validity of your results.[7]

Q2: What are the recommended solvents for preparing a stock solution of delapril hydrochloride?

Based on its physicochemical properties, the following solvents are recommended for preparing stock solutions of delapril hydrochloride:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for delapril hydrochloride, with a high solubility of up to 250 mg/mL.[8] However, it is crucial to use anhydrous, high-purity DMSO as it is hygroscopic, and absorbed water can reduce the compound's solubility.[9]

  • Ethanol: Delapril hydrochloride is also soluble in ethanol, although to a lesser extent than in DMSO.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary significantly.[5][10] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% to 0.5%, to minimize cytotoxic effects.[7][11] It is always best practice to include a vehicle control (media with the same final DMSO concentration but without delapril hydrochloride) in your experiments to account for any solvent-induced effects.[7]

Q4: Can I use water to make a stock solution?

While the hydrochloride salt form is intended to improve aqueous solubility, delapril hydrochloride is still considered poorly soluble in water.[5] Some sources report a very low solubility of around 1.72 mg/mL in water, which may require heating and sonication to achieve.[8] For most cell culture applications requiring higher concentrations, preparing a stock solution in water is not recommended due to the high risk of precipitation upon dilution.

Troubleshooting Guide: Precipitation in Cell Culture Media

This section provides a systematic approach to diagnosing and resolving precipitation issues with delapril hydrochloride.

Observation 1: Precipitate Forms Immediately Upon Dilution of the Stock Solution

This is a classic sign of "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[6]

  • Cause: High final concentration exceeding the solubility limit in the media.

    • Solution: Reduce the final concentration of delapril hydrochloride in your experiment. Determine the maximum soluble concentration by performing a pilot experiment with a serial dilution of your stock solution into the media and observing for any precipitation.[6]

  • Cause: Rapid and inefficient mixing.

    • Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a small volume of serum-free media or Phosphate-Buffered Saline (PBS). Vortex this intermediate dilution gently before adding it to the final culture volume.[12]

    • Solution 2: Slow Addition with Agitation: Pre-warm the cell culture media to 37°C.[7] While gently swirling the media, add the stock solution dropwise to the vortex of the swirling liquid. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Cause: High concentration of the organic solvent in the final solution.

    • Solution: Prepare a More Concentrated Stock: By increasing the concentration of your DMSO stock solution, you can add a smaller volume to the cell culture medium, thereby lowering the final DMSO concentration and reducing the likelihood of precipitation.[12]

Observation 2: Precipitate Forms Over Time During Incubation

This may indicate issues with the stability of delapril hydrochloride or its interaction with media components under culture conditions.

  • Cause: pH-dependent instability and solubility.

    • Background: ACE inhibitors like delapril are susceptible to hydrolysis, particularly in neutral to alkaline conditions.[1] Standard cell culture media is typically buffered around pH 7.2-7.4, which may not be optimal for delapril hydrochloride's stability.[6]

    • Solution: While altering the pH of the culture media is generally not advisable due to the potential impact on cell health, being aware of this instability is crucial. If you observe a time-dependent loss of activity or precipitation, consider minimizing the incubation time if experimentally feasible.

  • Cause: Interaction with serum proteins.

    • Solution: If using a serum-containing medium, delapril hydrochloride may bind to proteins like albumin, which can sometimes lead to the formation of insoluble complexes.[7] If you suspect this is an issue, consider reducing the serum concentration or, if your cell line permits, adapting it to a serum-free medium.

  • Cause: Integrity of the stock solution.

    • Solution: Aliquot and Proper Storage: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to moisture absorption and compound degradation.[7][9] Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[13] Before use, thaw the aliquot and visually inspect for any precipitation. If present, try to redissolve by gentle warming and vortexing. If it does not redissolve, prepare a fresh stock solution.[7]

Advanced Solubilization Strategy: The Use of Cyclodextrins

For particularly challenging solubility issues, cyclodextrins can be a powerful tool. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate hydrophobic drugs and increase their aqueous solubility.[14]

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high water solubility and low toxicity.[7]

General Protocol for Using HP-β-CD:
  • Prepare an HP-β-CD solution: Dissolve HP-β-CD in your cell culture medium to the desired concentration (e.g., 1-5 mM). Sterile filter the solution.

  • Add delapril hydrochloride stock: Slowly add your concentrated delapril hydrochloride stock solution (in DMSO) to the HP-β-CD-containing medium while vortexing.

  • Equilibrate: Allow the mixture to equilibrate for a short period (e.g., 15-30 minutes) to allow for the formation of the inclusion complex before adding to your cells.

Note: It is essential to run a vehicle control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself on your cells.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Delapril Hydrochloride Stock Solution in DMSO
  • Materials:

    • Delapril hydrochloride (MW: 489.01 g/mol )

    • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Analytical balance

    • Vortex mixer

    • Optional: Water bath sonicator

  • Procedure:

    • Aseptically weigh out 24.45 mg of delapril hydrochloride powder and transfer it to a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

    • If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[13]

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[13]

Data Presentation

Table 1: Solubility of Delapril Hydrochloride in Various Solvents

SolventSolubilityMolar Concentration (Approx.)Reference(s)
DMSOup to 250 mg/mL~511 mM[8]
Ethanol~25 mg/mL~51 mM[5]
Water~1.72 mg/mL~3.5 mM[8]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL≥ 4.25 mM[8]

Visualizations

G cluster_0 Start: Solubility Issue Observed cluster_1 Immediate Troubleshooting cluster_2 Solutions for Immediate Precipitation cluster_3 Troubleshooting for Delayed Precipitation cluster_4 Advanced Solutions start Precipitate in Media immediate_precip Precipitate forms immediately? start->immediate_precip yes1 Yes immediate_precip->yes1 Yes no1 No immediate_precip->no1 No sol_immediate1 Lower Final Concentration yes1->sol_immediate1 sol_immediate2 Use Stepwise Dilution yes1->sol_immediate2 sol_immediate3 Prepare a More Concentrated Stock yes1->sol_immediate3 precip_over_time Precipitate forms over time no1->precip_over_time advanced Still facing issues? sol_immediate1->advanced sol_immediate2->advanced sol_immediate3->advanced sol_delayed1 Check Stock Solution Integrity (Aliquot, avoid freeze-thaw) precip_over_time->sol_delayed1 sol_delayed2 Consider pH Stability precip_over_time->sol_delayed2 sol_delayed3 Evaluate Serum Interactions precip_over_time->sol_delayed3 sol_delayed1->advanced sol_delayed2->advanced sol_delayed3->advanced sol_advanced Use Cyclodextrins (e.g., HP-β-CD) advanced->sol_advanced

Caption: Troubleshooting workflow for delapril hydrochloride precipitation.

G cluster_0 Mechanism of Action angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Renin ace ACE angiotensin1->ace angiotensin2 Angiotensin II vasoconstriction Vasoconstriction & Aldosterone Release angiotensin2->vasoconstriction delapril Delapril Hydrochloride (Prodrug) delapril->ace Inhibits ace->angiotensin2

Caption: Mechanism of action of Delapril Hydrochloride.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • Wikipedia. (n.d.). Delapril. [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • DergiPark. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. [Link]

  • Bio-Rad. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Semantic Scholar. (2015, October 23). Journal of Pharmaceutical Analysis. [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (n.d.). Phase solubility profiles of celecoxib in aqueous cyclodextrin. a αCD.... [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • Free. (n.d.). Evaluation of cyclodextrin solubilization of drugs. [Link]

  • PMC. (n.d.). Dissolution method for delapril and manidipine combination tablets based on an absorption .... [Link]

  • Scirp.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

  • PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Cellular and Molecular Biology. (2018, August 31). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. [Link]

  • ResearchGate. (2025, October 31). Dissolution method for delapril and manidipine combination tablets based on absorption profile of manidipine. [Link]

  • The Ask a Scientist. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Delapril Hydrochloride?. [Link]

Sources

Troubleshooting

adjusting pH for optimal delapril hydrochloride dissolution in vitro

Delapril Hydrochloride In Vitro Dissolution: Technical Support & Troubleshooting Center Welcome to the Technical Support Center for Delapril Hydrochloride formulation analysis. Delapril hydrochloride is a lipophilic, non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Delapril Hydrochloride In Vitro Dissolution: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for Delapril Hydrochloride formulation analysis. Delapril hydrochloride is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug[1]. Because of its specific pKa values and amphoteric nature, researchers frequently encounter erratic in vitro dissolution profiles when transitioning between gastric and intestinal pH environments.

This guide provides authoritative, causality-driven troubleshooting protocols to help you establish self-validating, discriminatory dissolution methods.

Frequently Asked Questions (FAQs)

Q1: Why does Delapril Hydrochloride exhibit highly pH-dependent dissolution? A1: Delapril HCl contains both a carboxylic acid group (pKa ≈ 3.5–4.5) and a secondary amine group (pKa ≈ 7.5–8.5). At highly acidic gastric pH (e.g., 0.1 M HCl, pH 1.2), the amine is fully protonated and the carboxyl group is un-ionized, giving the molecule a net positive charge that ensures high aqueous solubility. As the pH increases toward the intestinal range (pH 6.8), the drug approaches its isoelectric point. The amine deprotonates and the carboxyl group ionizes, forming a highly lipophilic zwitterion with a net charge of zero, which drastically reduces solubility and halts dissolution[2][3].

Q2: What is the optimal pH for a discriminatory dissolution medium? A2: While 0.1 M HCl guarantees sink conditions, it often results in non-discriminatory, "dumping" release profiles (>80% dissolution in 15 minutes)[3]. To detect subtle manufacturing or formulation differences, Citrate Buffer at pH 3.2 is the optimal discriminatory medium. At this pH, the drug is only partially ionized, slowing the dissolution rate enough to evaluate the formulation's true release kinetics without causing total precipitation.

Q3: How does pH affect the chemical stability of Delapril during the test? A3: Delapril is an ester prodrug (converted in vivo to delapril diacid via esterolysis)[1]. Prolonged exposure to strongly alkaline or strongly acidic media at 37°C can induce premature in vitro ester hydrolysis. Maintaining a moderate acidic environment (pH 3.0–4.5) preserves the ester bond during the standard 2-hour testing window.

Troubleshooting Guide

Issue: Incomplete drug release (<20%) when testing in pH 6.8 Phosphate Buffer.

  • Causality: The formulation is failing to meet sink conditions due to zwitterion-induced precipitation at near-neutral pH.

  • Solution: If biorelevant intestinal testing is mandatory, you must lower the surface tension of the medium. Add 0.5% Sodium Dodecyl Sulfate (SDS) to the pH 6.8 phosphate buffer and increase the paddle speed to 75 rpm. This micellar solubilization mimics bile salts and restores sink conditions[3].

Issue: High standard deviation (RSD > 10%) during the first 15 minutes in 0.1 M HCl.

  • Causality: The rapid disintegration of the hydrochloride salt in strong acid can cause a "coning" effect at the bottom of the USP Apparatus 2 vessel, leading to inconsistent hydrodynamic sampling.

  • Solution: Shift the medium to pH 3.2 Citrate Buffer to modulate the solubility rate, or increase the paddle speed from 50 rpm to 75 rpm to disrupt the cone formation.

Issue: Chromatographic interference or baseline drift during post-dissolution HPLC analysis.

  • Causality: Excipient matrix effects or degradation products (delapril diacid) are co-eluting with the active pharmaceutical ingredient (API).

  • Solution: Ensure your HPLC mobile phase is strictly buffered. Use an isocratic mobile phase of Acetonitrile and 0.3% Triethylamine adjusted to pH 3.0 with orthophosphoric acid. This suppresses the ionization of the carboxylic acid on the API, ensuring a sharp, symmetrical peak[3].

Quantitative Data Presentation

The following table summarizes the expected dissolution behavior of Delapril HCl (30 mg equivalent) across various standard media at 30 minutes.

Dissolution MediumpHPaddle SpeedMean Dissolution (%)Sink ConditionAnalytical Observation
0.1 M HCl 1.250 rpm> 95%YesRapid release; non-discriminatory.
Citrate Buffer 3.275 rpm~ 60%YesOptimal discriminatory profile.
Acetate Buffer 4.550 rpm< 40%NoSub-optimal; partial precipitation.
Phosphate Buffer 6.850 rpm< 20%NoSevere zwitterion precipitation.
Phosphate Buffer + 0.5% SDS 6.875 rpm~ 75%YesBiorelevant; requires surfactant.

Experimental Protocol: Discriminatory Dissolution Testing (pH 3.2)

To establish a self-validating system, follow this step-by-step methodology for quality control and formulation screening[3]:

Step 1: Media Preparation & Degassing

  • Prepare 900 mL of Citrate Buffer by dissolving the appropriate ratio of citric acid and sodium citrate in purified water. Adjust precisely to pH 3.2 ± 0.05 .

  • Degas the medium by heating to 41°C followed by vacuum filtration through a 0.45 µm membrane to prevent bubble formation on the dosage form.

Step 2: Apparatus Setup

  • Fill the USP Apparatus 2 (Paddle) vessels with 900 mL of the degassed media.

  • Equilibrate the temperature to 37 ± 0.5°C .

  • Set the paddle speed to 75 rpm .

Step 3: Execution & Sampling

  • Introduce the Delapril HCl formulation into the vessels.

  • Withdraw 5 mL aliquots at predetermined intervals: 10, 15, 30, 45, 60, 90, and 120 minutes .

  • Critical Step: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed (37°C) citrate buffer to maintain constant hydrodynamic volume.

Step 4: Sample Processing & HPLC Analysis

  • Filter the withdrawn samples through a 0.45 µm PTFE syringe filter. Discard the first 2 mL to saturate the filter membrane and prevent API adsorption.

  • Inject 50 µL into an HPLC system equipped with a C8 analytical column (250 mm × 4.6 mm, 5 µm) maintained at 35°C.

  • Run an isocratic mobile phase of Acetonitrile/0.3% Triethylamine (pH 3.0) (55:45, v/v) at 1.2 mL/min. Detect via PDA at 220 nm.

Mechanistic & Workflow Visualizations

G Delapril Delapril HCl (Solid State Formulation) pH1 Gastric pH (1.2) 0.1 M HCl Delapril->pH1 pH3 Discriminatory pH (3.2) Citrate Buffer Delapril->pH3 pH6 Intestinal pH (6.8) Phosphate Buffer Delapril->pH6 Protonated Fully Protonated Amine Un-ionized Carboxyl (High Solubility) pH1->Protonated Partial Partial Ionization (Controlled Solubility) pH3->Partial Zwitterion Zwitterion Formation (Poor Solubility) pH6->Zwitterion FastDiss Rapid Dissolution (>80% in 15 min) Protonated->FastDiss DiscDiss Discriminatory Profile (~60% in 30 min) Partial->DiscDiss PoorDiss Incomplete Release (<20% in 30 min) Zwitterion->PoorDiss

Fig 1. pH-dependent ionization states and dissolution kinetics of Delapril Hydrochloride.

Workflow Step1 1. Media Prep Citrate Buffer pH 3.2 Degassed at 41°C Step2 2. Apparatus Setup USP App 2 (Paddle) 75 rpm, 37°C Step1->Step2 Step3 3. Dissolution Run Introduce Formulation Maintain Sink Step2->Step3 Step4 4. Sampling 5 mL Aliquots Filter (0.45 µm) Step3->Step4 Step5 5. HPLC Analysis C8 Column, 220 nm Isocratic Elution Step4->Step5

Fig 2. Step-by-step in vitro dissolution workflow for Delapril Hydrochloride formulations.

References

  • Journal of Pharmaceutical Analysis - Semantic Scholar. Dissolution method for delapril and manidipine combination tablets based on absorption profile of manidipine.
  • Selleck Chemicals. Delapril Hydrochloride | RAAS inhibitor | CAS 83435-67-0.
  • Smolecule. Buy Delapril-d3 (hydrochloride).

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of Delapril Hydrochloride vs. Enalapril: A Technical Guide

Executive Summary The therapeutic management of essential hypertension and congestive heart failure (CHF) relies heavily on the inhibition of the renin-angiotensin-aldosterone system (RAAS). While enalapril remains a gol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic management of essential hypertension and congestive heart failure (CHF) relies heavily on the inhibition of the renin-angiotensin-aldosterone system (RAAS). While enalapril remains a gold-standard angiotensin-converting enzyme (ACE) inhibitor, its relatively low lipophilicity limits its penetration into vascular tissues. Delapril hydrochloride, a nonsulfhydryl ACE inhibitor, was engineered with an indanylglycine moiety to overcome this limitation. This guide provides an objective, data-driven comparison of the pharmacodynamics, physicochemical properties, and clinical efficacy of delapril versus enalapril, designed for drug development professionals and cardiovascular researchers.

Structural Pharmacology & Lipophilicity

The fundamental divergence in the pharmacodynamics of delapril and enalapril stems from their molecular structures. Enalapril contains a proline moiety and is hydrolyzed in vivo to its active metabolite, enalaprilat. Pharmacokinetic investigations reveal that enalaprilat possesses low lipophilicity, which restricts its distribution primarily to the systemic circulation1[1].

Conversely, delapril is an esterified prodrug that features an indanylglycine moiety. This structural modification grants delapril exceptionally high lipophilicity compared to enalapril and captopril 2[2]. Upon administration, delapril is converted into two highly active lipophilic metabolites: delapril diacid (M-I) and 5-hydroxy-indane diacid (M-III). This high lipophilicity is the causal factor driving delapril's superior ability to penetrate the vascular wall and inhibit local tissue ACE, a critical target for preventing vascular remodeling.

Systemic vs. Vascular ACE Inhibition

The antihypertensive response to ACE inhibition cannot be entirely explained by the suppression of circulating systemic renin, as many hypertensive patients exhibit normal or low plasma renin activity. This paradox highlights the importance of the local vascular RAAS.

Because of its lipophilic nature, delapril exerts a more potent and longer-lasting inhibition of vascular wall ACE activity than enalapril3[3]. By effectively penetrating the vascular tissue domain, delapril directly suppresses the local release of Angiotensin II from the vascular wall, reducing local vasoconstriction and mitigating cardiac hypertrophy4[4].

G cluster_systemic Systemic Circulation cluster_tissue Vascular Tissue Domain Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin->AngI ACE_sys Systemic ACE AngI->ACE_sys ACE_tiss Vascular Tissue ACE AngI->ACE_tiss AngII Angiotensin II ACE_sys->AngII Enalapril Enalaprilat (Low Lipophilicity) Enalapril->ACE_sys Strong Inhibition Enalapril->ACE_tiss Weak Penetration ACE_tiss->AngII Delapril Delapril Diacid (High Lipophilicity) Delapril->ACE_sys Strong Inhibition Delapril->ACE_tiss Potent Inhibition Vasoconstriction Vasoconstriction & Tissue Remodeling AngII->Vasoconstriction

Differential RAAS inhibition profiles of Delapril vs Enalapril based on tissue penetration.

The Bradykinin Paradox and Adverse Events

While ACE inhibitors prevent the degradation of bradykinin (a vasodilator), excessive bradykinin accumulation in the respiratory tract is the primary cause of ACE inhibitor-induced dry cough. Delapril exhibits a significantly weaker bradykinin-potentiating action compared to enalapril. Clinical data demonstrates that switching patients who developed a cough on enalapril to delapril resolved the cough in 50% of cases, dropping the total population cough incidence from 8% to 4% 3[3].

Quantitative Data & Clinical Efficacy Comparison

Despite differences in tissue penetration, both drugs demonstrate comparable systemic efficacy in lowering blood pressure and improving cardiac output.

Table 1: Pharmacodynamic & Physicochemical Profile

FeatureDelapril HydrochlorideEnalapril Maleate
Chemical Class Nonsulfhydryl, indanylglycine moietyNonsulfhydryl, proline moiety
Active Metabolite(s) Delapril diacid (M-I), 5-hydroxy-indane diacid (M-III)Enalaprilat
Lipophilicity High (Enhanced vascular wall penetration)Low (Poor vascular wall penetration)
Vascular ACE Inhibition Potent and long-lastingModerate to weak
Bradykinin Potentiation Weak (Lower incidence of cough)Strong (Higher incidence of cough)

Table 2: Comparative Clinical Efficacy in Congestive Heart Failure (8-Week Data) Data synthesized from multicenter, double-blind randomized trials comparing Delapril (15 mg BID) and Enalapril (5 mg BID)5[5],6[6].

Clinical ParameterDelapril GroupEnalapril GroupStatistical Significance (Between Groups)
Exercise Duration Significant Increase (p < 0.01)Significant Increase (p < 0.01)No significant difference
Workload Capacity Significant Increase (p < 0.01)Significant Increase (p < 0.01)No significant difference
LV End-Systolic Volume Significant Reduction (p < 0.01)Significant Reduction (p < 0.01)No significant difference
Ejection Fraction Significant Increase (p < 0.01)Significant Increase (p < 0.01)No significant difference
Adverse Event Withdrawal ~1.0% (1 out of 96)~1.0% (1 out of 99)No significant difference

Experimental Methodologies

To objectively evaluate the differential tissue penetration of these ACE inhibitors, researchers utilize the Ex Vivo Isolated Perfused Hind Limb Model . The causality behind choosing this specific model is critical: by isolating the vascular bed and perfusing it with a synthetic buffer, circulating systemic renin and angiotensinogen are completely washed out. Therefore, any Angiotensin II detected in the effluent must be generated locally by the vascular tissue RAAS.

Workflow Pretreatment 1. Oral Pretreatment (Delapril/Enalapril) Isolation 2. Hind Quarter Isolation & Cannulation Pretreatment->Isolation Perfusion 3. Constant Flow Perfusion (Krebs) Isolation->Perfusion Validation 4. Validation: Pressure Stabilization Perfusion->Validation Collection 5. Effluent Collection (30 min intervals) Validation->Collection Assay 6. RIA for Immunoreactive Ang II Collection->Assay

Ex vivo isolated perfused hind limb workflow for validating vascular ACE inhibition.

Protocol: Assessment of Vascular Angiotensin II Release

This protocol is designed as a self-validating system to ensure tissue viability and accurate quantification of local ACE inhibition.

Step 1: Animal Pretreatment

  • Utilize male Spontaneously Hypertensive Rats (SHRs) aged 16 to 18 weeks.

  • Administer oral pretreatment of delapril, enalapril, or vehicle control daily for 2 weeks.

Step 2: Surgical Isolation & Cannulation

  • Anesthetize the subject and administer heparin to prevent microvascular thrombosis.

  • Isolate the hindquarters by ligating the abdominal aorta and inferior vena cava above the iliac bifurcation.

  • Cannulate the descending aorta for inflow and the vena cava for effluent collection.

Step 3: Constant Flow Perfusion & System Validation

  • Perfuse the isolated vascular bed with oxygenated Krebs-Henseleit buffer (37°C) at a constant flow rate using a peristaltic pump. Causality: This washes out all systemic plasma, isolating the local vascular RAAS.

  • Self-Validating Step: Monitor perfusion pressure continuously via an in-line pressure transducer. The system must achieve a stable baseline pressure for at least 20–30 minutes. If pressure fluctuates, it indicates ischemic spasm or micro-emboli, and the preparation must be discarded to prevent confounding Ang II release data.

Step 4: Effluent Collection & Radioimmunoassay (RIA)

  • Once pressure is validated as stable, collect the venous effluent in 30-minute intervals for up to 3 hours.

  • Extract the peptides from the effluent using Sep-Pak C18 cartridges.

  • Quantify immunoreactive Angiotensin II (irAng II) using a highly specific RIA.

  • Expected Result: Tissues from delapril-treated subjects will show a >60% suppression of irAng II release compared to controls, validating its deep penetration into the vascular wall4[4].

References

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed / NIH. Available at:[Link]

  • The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension / Oxford Academic. Available at:[Link]

  • Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. ResearchGate. Available at:[Link]

  • Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. PubMed / NIH. Available at: [Link]

  • Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure. PubMed / NIH. Available at: [Link]

  • Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. PubMed / NIH. Available at:[Link]

Sources

Comparative

A Senior Scientist's Guide to the Validation of Analytical Methods for Delapril Hydrochloride in Serum

Introduction: The Critical Role of Bioanalysis in Delapril Pharmacokinetics Delapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Bioanalysis in Delapril Pharmacokinetics

Delapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] As a prodrug, delapril is rapidly metabolized in the body into its active diacid forms: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III).[3][4] The therapeutic efficacy and pharmacokinetic profile of delapril are therefore dependent on the concentration of these active metabolites in systemic circulation.[5][6] For researchers and drug development professionals, the accurate quantification of delapril and its metabolites in serum is paramount for bioequivalence, dose-finding, and toxicokinetic studies.

This guide provides an in-depth comparison of analytical methodologies for the quantification of delapril and its active metabolites in serum. It is designed to move beyond a simple listing of protocols, instead focusing on the causality behind experimental choices, the principles of robust method validation, and the practical application of these techniques in a research and development setting.

Foundational Principles: Adherence to Regulatory Standards

The validation of a bioanalytical method is a formal process to demonstrate that it is reliable and fit for its intended purpose.[7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[8] These guidelines form the bedrock of any validation effort, ensuring data integrity and global acceptance. The core parameters assessed during validation include selectivity, accuracy, precision, linearity, sensitivity, and stability.[7][9]

Core Bioanalytical Validation Workflow

The process of validating a bioanalytical method is systematic, ensuring that each performance characteristic is rigorously tested before the method is applied to study samples.

Dev Method Optimization (Chromatography, MS, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity, Accuracy, Precision (LLOQ, LQC, MQC, HQC) Selectivity->Linearity Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Linearity->Stability Recovery Recovery & Matrix Effect Stability->Recovery Analysis Analysis of Study Samples (PK, TK, BE Studies) Recovery->Analysis

Caption: A typical workflow for bioanalytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is the most critical decision in method development. For a compound like delapril, which is expected in low ng/mL concentrations in serum, the primary contenders are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.[10]

Causality of Use: HPLC-UV is often considered during early-stage development due to its cost-effectiveness and simplicity. However, its suitability for bioanalysis is contingent on two key factors: the analyte's concentration and the complexity of the biological matrix. Serum is a complex matrix, and the relatively low selectivity of UV detection can lead to interferences from endogenous components, compromising accuracy.[11] Furthermore, the sensitivity of HPLC-UV may be insufficient to quantify the low ng/mL concentrations of delapril and its metabolites following a therapeutic dose.[12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis in the pharmaceutical industry.[13][14] It couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The instrument isolates a specific precursor ion (the molecular ion of the analyte), fragments it, and then monitors for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.[13]

Causality of Use: For pharmacokinetic studies of delapril, LC-MS/MS is the superior choice. Its high sensitivity allows for the accurate measurement of the parent drug and its metabolites down to the sub-ng/mL level.[15] The specificity of MRM ensures that the measurements are not confounded by endogenous serum components or co-administered drugs.[8]

Head-to-Head Performance Comparison

The following table summarizes the expected performance of HPLC-UV and LC-MS/MS for the analysis of delapril in serum, based on validated methods for similar ACE inhibitors.

ParameterHPLC-UV (Representative)LC-MS/MS (Representative)Justification
Selectivity Moderate; susceptible to interference from matrix components.[11]High; MRM is highly specific to the analyte's mass and fragmentation pattern.[8]LC-MS/MS minimizes the risk of co-eluting peaks affecting quantification.
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~0.1-1 ng/mL[4][15]LC-MS/MS is significantly more sensitive, which is essential for capturing the full pharmacokinetic profile of delapril.
Linearity Range Typically 2-3 orders of magnitude.Typically 3-4 orders of magnitude.[13]LC-MS/MS offers a wider dynamic range, reducing the need for sample dilution.
Sample Volume 0.2 - 0.5 mL0.05 - 0.2 mL[13]The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes.
Run Time 10 - 20 minutes2 - 8 minutes[4]Modern UPLC systems coupled with MS/MS allow for very rapid analysis times.
Cost & Complexity LowerHigherLC-MS/MS instruments represent a significant capital investment and require specialized expertise.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the key stages of a bioanalytical method validation for delapril and its metabolites using LC-MS/MS, the recommended technique. These protocols are synthesized from established, validated methods for other ACE inhibitors and represent best practices in the field.[4][8][15]

Sample Preparation: The Foundation of Accurate Results

The goal of sample preparation is to remove proteins and other interfering substances from the serum sample while efficiently extracting the analytes of interest. The two most common approaches are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Sample Preparation Workflow Comparison

cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Start_PPT Serum Sample (+ Internal Standard) Add_Solvent Add Acetonitrile Start_PPT->Add_Solvent Vortex_PPT Vortex Add_Solvent->Vortex_PPT Centrifuge_PPT Centrifuge Vortex_PPT->Centrifuge_PPT Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Evaporate_PPT Evaporate & Reconstitute Supernatant->Evaporate_PPT End_PPT Inject into LC-MS/MS Evaporate_PPT->End_PPT Start_SPE Serum Sample (+ Internal Standard) Condition Condition SPE Cartridge Start_SPE->Condition Load Load Sample Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analytes Wash->Elute Evaporate_SPE Evaporate & Reconstitute Elute->Evaporate_SPE End_SPE Inject into LC-MS/MS Evaporate_SPE->End_SPE

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

Protocol 1: Protein Precipitation (PPT)

  • Aliquot: Pipette 100 µL of serum sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of delapril or another ACE inhibitor like enalapril).[15]

  • Precipitate: Add 300 µL of ice-cold acetonitrile.[13] The high concentration of organic solvent denatures and precipitates the serum proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Inject: Transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

  • Aliquot & Spike: Prepare the serum sample as in steps 1 and 2 of the PPT protocol.

  • Pre-treat: Dilute the serum sample with 200 µL of 4% phosphoric acid in water to adjust the pH and improve analyte retention on the SPE sorbent.

  • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elute: Elute the analytes (delapril and its metabolites) from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in steps 7 and 8 of the PPT protocol.

LC-MS/MS Instrumental Analysis

The following are representative conditions for the analysis of delapril and its metabolites. Optimization is always required for the specific instrument being used.

Table 1: Representative LC-MS/MS Conditions

ParameterSettingRationale
LC Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately non-polar molecules like ACE inhibitors.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for eluting the analytes from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and chromatographic efficiency.
Gradient 5% B to 95% B over 3 minutesA standard gradient to elute analytes of varying polarity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveACE inhibitors readily form positive ions [M+H]+ in the presence of an acid.[5]

Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Delapril453.1234.1This transition has been previously reported for the parent drug.[5]
Delapril Diacid (M-I)425.2206.1Representative transition based on the loss of the ethyl group and fragmentation of the core structure, similar to other ACE inhibitor diacids.[8]
5-hydroxy delapril diacid (M-III)441.2206.1Representative transition based on the addition of an oxygen atom to the diacid metabolite. The core fragmentation is expected to be similar.
Internal Standard (e.g., Enalapril)377.1234.1A commonly used internal standard for ACE inhibitor analysis.[8]
Validation Experiments: Proving Method Reliability

The following experiments must be performed according to regulatory guidelines (e.g., ICH M10).[8]

Protocol 3: Accuracy and Precision Assessment

  • Prepare Samples: Analyze five replicates of quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC).

  • Analyze Batches: Perform this analysis on at least three separate days (inter-day precision) with at least one batch on each day (intra-day precision).

  • Calculate Results: Determine the concentration of each QC sample against a freshly prepared calibration curve.

  • Assess Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Protocol 4: Stability Assessment

  • Freeze-Thaw Stability: Analyze LQC and HQC samples after they have undergone at least three freeze-thaw cycles (e.g., frozen at -80°C, thawed to room temperature).

  • Bench-Top Stability: Analyze LQC and HQC samples after they have been left at room temperature for a period that exceeds the expected sample handling time (e.g., 6-24 hours).

  • Long-Term Stability: Analyze LQC and HQC samples that have been stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected length of the clinical study.

  • Assess Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion and Recommendations

For the robust and reliable quantification of delapril hydrochloride and its active metabolites in serum, a validated LC-MS/MS method is the authoritative and scientifically-defensible choice. While HPLC-UV may serve a purpose in the analysis of bulk drug substance or pharmaceutical formulations, it lacks the requisite sensitivity and selectivity for bioanalysis in complex matrices at the concentrations relevant to pharmacokinetic studies.

The choice of sample preparation—Protein Precipitation versus Solid-Phase Extraction—presents a trade-off between speed and cleanliness. PPT is rapid and suitable for high-throughput environments, but may be more susceptible to matrix effects. SPE provides a cleaner extract, potentially leading to better long-term instrument performance and lower analytical variability, at the cost of increased time and reagent expense.

Ultimately, the development of a successful bioanalytical method for delapril hinges on a thorough validation process guided by international regulatory standards. By demonstrating selectivity, accuracy, precision, and stability, researchers can ensure the integrity of their data and make confident decisions in the drug development process.

References

  • BenchChem. (n.d.). A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10.
  • Shionoiri, H., Yasuda, G., Ikeda, A., Ohta, T., Miyajima, E., & Kaneko, Y. (1987). Pharmacokinetics and depressor effect of delapril in patients with essential hypertension. Clinical Pharmacology and Therapeutics, 41(1), 74–79.
  • Nakamura, T., Hashimoto, H., Ono, T., Miyajima, A., & Kokubun, T. (1988). Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects. Journal of Clinical Pharmacology, 28(11), 1049-1055.
  • BenchChem. (2025). Delapril's Active Metabolites: A Technical Guide for Researchers.
  • Nakamura, T., Hashimoto, H., Ono, T., Miyajima, A., & Kokubun, T. (1988). Depressor effects and pharmacokinetics of single and consecutive doses of delapril in hypertensive patients with normal or impaired renal function. Journal of Clinical Pharmacology, 28(11), 1056-1062.
  • Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
  • BenchChem. (2025). Delapril Hydrochloride: A Technical Overview.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362115, Delapril hydrochloride. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Delapril Hydrochloride? Synapse. Retrieved from [Link]

  • Taylor, P. J., Tai, S. S., & T-C., Y. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. Clinical Chemistry, 48(9), 1511-1519.
  • El-Zaher, A. A., Hashem, H. A., Elkady, E. F., & Allam, M. A. (2020). A validated LC-MS/MS bioanalytical method for the simultaneous determination of three ACE-inhibitors in human plasma. International Journal of Pharmaceutical Sciences and Research, 11(1), 80-90.
  • Sultana, N., Arayne, M. S., & Naveed, S. (2013). Simultaneous determination of ACE inhibitors and dexibuprofen in active pharmaceutical ingredient, formulations and human serum.
  • Sompura, B. D. (2012). Simultaneous estimation of ramipril and its active metabolite ramiprilat in human plasma by ESI-LC-MS/MS. Journal of Drug Delivery and Therapeutics, 2(3).
  • Abdel-Rehim, M., & Ashri, E. Y. (2011). Bioanalytical method development and validation: A review.
  • Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-010.
  • Pradip, P. S., & Kanase, K. (2023). Bioanalytical Method Development and Validation: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(1), 1-15.
  • El-Gindy, A., Emara, S., & Mostafa, A. (2017). A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma. Journal of Applied Pharmaceutical Science, 7(2), 031-038.
  • Tijare, L. K. (2019). A review on bioanalytical method development and validation. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 1-8.
  • International Journal of Scientific and Academic Research. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • Abdel-Gawad, S. A., & El-Guindi, N. M. (2014). Validated liquid chromatographic determination of a novel ACE inhibitor in the presence of its hydrolytic and oxidative degradation products as per ICH guidelines. Talanta, 120, 236-243.
  • Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. E. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma.
  • Sultana, N., Arayne, M. S., & Naveed, S. (2013). Direct Determination of Four ACE-Inhibitors Lisinopril, Enalapril, Captopril and Fosinopril in Pharmaceuticals and Blood Serum by HPLC.
  • Todeschini, V., Barden, A. T., Sfair, L. L., Sangoi, M. S., & Volpato, N. M. (2013). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Journal of the Brazilian Chemical Society, 24(10), 1669-1675.
  • Sultana, N., & Arayne, M. S. (2013). Direct Determination of Four ACE-Inhibitors Lisinopril, Enalapril, Captopril and Fosinopril in Pharmaceuticals and Serum by HPLC.

Sources

Validation

Comparative Guide: Reproducibility of Delapril Hydrochloride Blood Pressure Reduction in SHR Rats

For researchers and drug development professionals evaluating antihypertensive agents, the Spontaneously Hypertensive Rat (SHR) serves as the gold-standard preclinical model for essential hypertension. While Angiotensin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals evaluating antihypertensive agents, the Spontaneously Hypertensive Rat (SHR) serves as the gold-standard preclinical model for essential hypertension. While Angiotensin-Converting Enzyme (ACE) inhibitors are foundational to cardiovascular pharmacology, their pharmacokinetic profiles, tissue penetration, and long-term reproducibility vary significantly based on their molecular structure.

This guide objectively compares the performance of Delapril Hydrochloride against traditional ACE inhibitors (Enalapril and Captopril ), synthesizing experimental data, mechanistic causality, and validated protocols to support preclinical decision-making.

Mechanistic Causality: The Lipophilicity Advantage

The primary site of action for sustained blood pressure reduction is not merely circulating plasma, but the local vascular wall. The structural chemistry of an ACE inhibitor dictates its tissue affinity.

Unlike Captopril and Enalapril, which contain a proline moiety, Delapril is a nonsulfhydryl ACE inhibitor characterized by an indanylglycine moiety [1]. This structural divergence fundamentally alters its pharmacokinetics, granting it exceptionally high lipophilicity. Because the vascular endothelium is a lipid-rich environment, Delapril's high distribution coefficient allows it to penetrate the vascular wall more effectively, leading to potent and sustained suppression of local Angiotensin II (Ang II) release[2].

Furthermore, Delapril converts in vivo to active diacid derivatives (M-I and M-III), which exhibit prolonged residence time in vascular tissue compared to the transient binding of less lipophilic alternatives[3].

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin (Renal Origin) Renin->AngI AngII Angiotensin II AngI->AngII Cleaved by ACE ACE Vascular ACE (Endothelial Membrane) ACE->AngII Vasoconstriction Vasoconstriction & Hypertension AngII->Vasoconstriction AT1 Receptor Activation Delapril Delapril (High Lipophilicity: 1.565) Delapril->ACE Potent/Sustained Inhibition Enalapril Enalapril / Captopril (Low Lipophilicity: <0.4) Enalapril->ACE Moderate/Transient Inhibition

Fig 1. Mechanistic pathway of vascular ACE inhibition highlighting Delapril's lipophilic advantage.

Comparative Efficacy & Quantitative Data

When administered to SHR models, the reproducibility of blood pressure reduction is highly dependent on the duration of the study and the specific agent used. Experimental data demonstrates that while short-term efficacy (14 days) may appear comparable between potent ACE inhibitors, long-term administration (35 days) reveals the superior sustained action of Delapril[1].

Quantitative Performance Matrix in SHR Models
Pharmacological AgentStandard Dose (mg/kg/day)Lipophilicity (Octanol/Water)Vascular Ang II Inhibition (%)*BP Reduction (Day 14)BP Reduction (Day 35)
Delapril 3.0 - 10.01.565 54.0% MarkedSuperior
Enalapril 3.0 - 10.00.04046.0%MarkedModerate
Captopril 10.0 - 50.00.35135.8%ModerateWeak

*Based on isolated mesenteric artery perfusion after 1 week of oral treatment[4].

Secondary Endpoints & Safety: Delapril exhibits a weaker bradykinin potentiating action compared to Captopril and Enalapril. In clinical and translational models, this translates to a significantly lower incidence of citric acid-induced cough—a major compliance hurdle in ACE inhibitor therapy[5].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity reproducibility, experimental workflows must go beyond phenotypic blood pressure measurements. A robust, self-validating protocol must link the macroscopic symptom (hypertension) to the microscopic mechanism (vascular Ang II release) and the structural consequence (cardiac hypertrophy).

Step-by-Step Methodology for SHR Evaluation

Phase 1: Cohort Standardization & Baseline Validation

  • Subject Selection: Utilize 16-to-18-week-old male SHRs[6]. At this age, spontaneous hypertension is fully established, minimizing developmental variables.

  • Acclimation: House rats in a controlled environment with a standardized diet (0.39% sodium, 0.9% potassium) and free access to tap water.

  • Baseline Establishment: Measure baseline systolic blood pressure (SBP) using a validated tail-cuff plethysmography method for three consecutive days prior to dosing to establish a reliable control mean.

Phase 2: Dosing Strategy & Phenotypic Monitoring

  • Administration: Administer Delapril (10 mg/kg/day), Enalapril (10 mg/kg/day), or Captopril (50 mg/kg/day) orally via gavage[4]. Suspend the compounds in a 2 mL/kg volume of water with gum arabic to ensure uniform delivery.

  • Longitudinal Monitoring: Record SBP weekly. Causality Note: Weekly measurements prevent handling-induced stress spikes while providing sufficient resolution to capture the divergence in efficacy at the 14-day and 35-day marks[1].

Phase 3: Ex Vivo Mechanistic Validation (Hind Leg Perfusion)

  • Rationale: To prove that Delapril's efficacy stems from local vascular inhibition rather than systemic plasma effects, the vascular bed must be isolated.

  • Procedure: Anesthetize the rats (pentobarbital sodium, 40 mg/kg IP) and heparinize (1300 IU/kg IV). Ligate the aorta distal to the renal artery and insert a polyethylene cannula[6].

  • Perfusion: Flush the hind leg with 80-100 mL of angiotensinogen-free Krebs-Ringer solution. Because the solution lacks systemic angiotensinogen, any Ang II detected must originate from the local vascular wall[2].

  • Extraction & Assay: Extract the perfusate using Sep-Pak C18 cartridges and quantify Ang II release via Radioimmunoassay (RIA)[2].

Phase 4: Cardiac Remodeling Assessment

  • Rationale: True disease modification requires reversing cardiac hypertrophy.

  • Procedure: Isolate left ventricular papillary muscles. Perform pyrophosphate-gel electrophoresis to separate left ventricular myosin isoenzymes.

  • Validation: A successful long-term Delapril intervention will show a significant structural shift towards the VM-1 isoenzyme pattern, proving regression of cardiac hypertrophy without artificially altering raw myocardial contractility[7].

Experimental_Workflow Acclimation 1. Acclimation 16-18 wk old SHRs Baseline 2. Baseline BP Tail-Cuff Method Acclimation->Baseline Dosing 3. Oral Dosing 14-35 Days Baseline->Dosing Phenotype 4. Phenotypic Data Sustained BP Drop Dosing->Phenotype Mechanism 5. Ex Vivo Validation Hind Leg Perfusion Phenotype->Mechanism Analysis 6. Molecular Analysis Ang II & Myosin Isoenzymes Mechanism->Analysis

Fig 2. Self-validating experimental workflow for assessing antihypertensive efficacy in SHR models.

Conclusion for Drug Developers

When designing preclinical trials or evaluating the reproducibility of ACE inhibitors in SHR models, Delapril hydrochloride offers a distinct mechanistic advantage over Enalapril and Captopril. Its indanylglycine-driven lipophilicity ensures deep penetration into the vascular endothelium, resulting in superior long-term blood pressure reduction (35+ days) and the successful regression of cardiac hypertrophy[1][7]. By utilizing the self-validating ex vivo perfusion protocols outlined above, researchers can definitively link Delapril's pharmacokinetic properties to its potent pharmacodynamic outcomes.

References

  • Characteristics of a New Angiotensin Converting Enzyme Inhibitor: Delapril. American Journal of Hypertension (Oxford Academic). URL:[Link]

  • Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. PubMed (NIH). URL:[Link]

  • Angiotensin Converting Enzyme Inhibitors Suppress the Vascular Renin - Angiotensin System of Spontaneously Hypertensive Rats. American Journal of Hypertension (Oxford Academic). URL:[Link]

  • The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. PubMed (NIH). URL:[Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed (NIH). URL:[Link]

  • Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. PubMed (NIH). URL:[Link]

Sources

Comparative

cross-reactivity of delapril hydrochloride in enzymatic assays

Comprehensive Guide to the Cross-Reactivity and Enzymatic Profiling of Delapril Hydrochloride Introduction & Mechanistic Context Delapril hydrochloride is a highly lipophilic, non-sulfhydryl angiotensin-converting enzyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Cross-Reactivity and Enzymatic Profiling of Delapril Hydrochloride

Introduction & Mechanistic Context

Delapril hydrochloride is a highly lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized extensively in cardiovascular research and drug development[1][2]. Because it is administered as a prodrug, delapril must undergo in vivo ester hydrolysis to form its potent active metabolites: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III)[3][4].

When evaluating these metabolites in biochemical assays, profiling their cross-reactivity against related zinc metalloproteases—specifically ACE2 and Neprilysin (NEP)—is critical for defining therapeutic specificity and ruling out off-target effects. ACE1 and ACE2 are homologous enzymes with opposing functional roles in the renin-angiotensin-aldosterone system (RAAS)[]. While ACE1 cleaves Angiotensin I into the vasoconstrictor Angiotensin II, ACE2 counter-regulates this pathway by cleaving Angiotensin II into the vasodilator Angiotensin (1-7)[]. Because classical ACE inhibitors like delapril are structurally optimized for the specific active site topology of ACE1, they exhibit negligible cross-reactivity with ACE2[4].

RAAS Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin Renin->Angogen AngII Angiotensin II AngI->AngII Cleaved by ACE1 ACE1 (Target) ACE1->AngI Ang17 Angiotensin (1-7) AngII->Ang17 Cleaved by ACE2 ACE2 (Non-Target) ACE2->AngII Delapril Delapril Diacid Delapril->ACE1 Inhibits Delapril->ACE2 No Cross-Reactivity

Figure 1: RAAS pathway showing Delapril's selective inhibition of ACE1 over ACE2.

Quantitative Performance & Cross-Reactivity Data

In vitro enzymatic assays demonstrate that delapril's active metabolites are highly potent and selective for ACE1. Studies utilizing rabbit lung ACE indicate that delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III) exhibit IC50 values of approximately 40 nM and 49 nM, respectively[6]. This makes them significantly more potent than the parent prodrug and highly competitive with standards like captopril. In specific tissue-based assays, these de-esterified products have been shown to be 4 to 14 times more potent than captopril[6].

Table 1: Comparative IC50 Values of ACE Inhibitors Across Metalloproteases

CompoundACE1 IC50 (nM)ACE2 IC50 (µM)Neprilysin (NEP) IC50 (µM)Mechanistic Notes
Delapril Prodrug ~120> 100> 100Weak direct inhibitor; requires metabolic activation[6].
Delapril Diacid (M-I) 40> 100> 10Active metabolite; highly selective for ACE1[6].
Captopril 6.0 - 15.1> 100> 10Sulfhydryl-containing standard positive control[1][3].
Enalaprilat 1.94> 100> 10Active metabolite of Enalapril[1].
MLN-4760 > 100,0000.00044N/AACE2-specific inhibitor (Used as a negative cross-reactivity control)[4].

Experimental Methodology: Spectrophotometric ACE Inhibition Assay

To accurately measure the IC50 and cross-reactivity profile of delapril, a spectrophotometric assay utilizing the synthetic substrate Hippuryl-Histidyl-Leucine (HHL) is the gold standard[3]. The enzyme cleaves HHL to release hippuric acid, which is quantified via UV absorbance at 228 nm[3].

AssayWorkflow Prep 1. Reagent Prep (Delapril in DMSO <1%) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) Prep->Incubate Substrate 3. HHL Addition (Initiate Reaction) Incubate->Substrate Stop 4. Stop Reaction (Add 1M HCl) Substrate->Stop Read 5. Spectrophotometry (Absorbance at 228 nm) Stop->Read

Figure 2: Step-by-step workflow for the spectrophotometric HHL cleavage assay.

Step-by-Step Protocol & Causality
  • Reagent Preparation (Solubility Control): Delapril hydrochloride is highly lipophilic and sparingly soluble in aqueous environments[3].

    • Causality: To prevent inconsistent concentrations and localized precipitation, prepare a high-concentration stock solution in 100% Dimethyl sulfoxide (DMSO) or ethanol[3]. Dilute this stock into the assay buffer (50 mM HEPES, pH 8.3, 300 mM NaCl) ensuring the final organic solvent concentration remains ≤1%. Concentrations above 1% will denature the ACE enzyme, artificially suppressing baseline activity and skewing IC50 calculations[3].

  • Enzyme Pre-Incubation (Binding Kinetics): Add 10 µL of the diluted delapril metabolite to 50 µL of rabbit lung ACE solution. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's zinc-containing active site before the substrate is introduced, ensuring accurate competitive binding kinetics.

  • Reaction Initiation: Add 40 µL of 5 mM HHL substrate to the mixture. Incubate for exactly 30 minutes at 37°C.

    • Causality: Maintaining strict temperature control prevents fluctuations in the reaction rate, which is a primary source of high variability between replicates[3].

  • Reaction Termination: Add 100 µL of 1 M HCl.

    • Causality: The sudden drop in pH protonates the enzyme's active site residues, immediately and permanently halting proteolytic cleavage.

  • Extraction and Quantification: Extract the released hippuric acid using 1 mL of ethyl acetate. Centrifuge to separate the phases, evaporate the organic layer, and reconstitute the residue in distilled water. Measure absorbance at 228 nm.

Self-Validating System Design

A robust enzymatic assay must be self-validating to ensure data integrity. Every microplate or batch must incorporate the following internal controls:

  • Positive Control (Captopril at 10 nM): Validates that the enzyme batch is active and susceptible to standard inhibition[3].

  • Vehicle Control (Buffer + 1% DMSO): Establishes the 100% maximum enzyme velocity ( Vmax​ ) baseline. This proves that the solvent used to dissolve the delapril is not independently causing enzyme denaturation.

  • Blank (Buffer + Substrate + HCl added before enzyme): Establishes the background absorbance of un-cleaved HHL, ensuring that any detected absorbance at 228 nm is strictly due to enzymatic activity.

References

  • Inhibition of angiotensin converting enzyme by CV-3317, a non-sulfhydryl compound - PubMed.[Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Disposal Rationale

As a Senior Application Scientist overseeing cardiovascular pharmacology and high-throughput screening laboratories, I frequently audit chemical safety and lifecycle management protocols. When handling potent Active Phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing cardiovascular pharmacology and high-throughput screening laboratories, I frequently audit chemical safety and lifecycle management protocols. When handling potent Active Pharmaceutical Ingredients (APIs) like delapril hydrochloride , we must treat disposal not as an administrative afterthought, but as a critical, highly engineered extension of the experimental workflow.

Delapril hydrochloride is a prodrug and potent angiotensin-converting enzyme (ACE) inhibitor used extensively in cardiovascular disease models[1]. Because of its targeted biological activity and classification as an Acute Oral Toxicant (Category 3)[2], improper disposal poses severe occupational hazards and risks introducing endocrine-disrupting vectors into environmental water systems.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of delapril hydrochloride, ensuring scientific integrity, regulatory compliance, and maximum laboratory safety.

Understanding the molecular characteristics of delapril hydrochloride is the first step in designing a rational disposal strategy. We do not simply throw chemicals in a bin; we engineer their safe destruction based on their physicochemical properties.

Table 1: Quantitative Data and Disposal Implications

PropertyValueRationale for Disposal Handling
CAS Number 83435-67-0Essential unique identifier for hazardous waste manifesting[2].
Molecular Formula C26H33ClN2O5Contains a chloride ion; requires incineration with an alkaline scrubber to neutralize HCl exhaust gas[2].
Molecular Weight 489.00 g/mol Heavy organic compound prone to forming inhalable, toxic particulate dust during transfers[2].
GHS Classification Acute Toxicity Oral (Cat 3), H301Toxic if swallowed; mandates strict containment (P405) and zero-drain disposal (P501)[2].
Incompatibilities Strong oxidizers, alkalisMixing waste with these agents can trigger uncontrolled decomposition and toxic fume emission[2].

Mechanistic Rationale for High-Temperature Incineration

Why is incineration the gold standard for delapril hydrochloride? The molecule consists of a lipophilic non-sulfhydryl structure containing an indane ring and a peptide-like backbone[1]. If flushed down the drain, standard municipal wastewater treatment facilities cannot efficiently cleave these stable amide bonds, leading to environmental persistence[3].

By utilizing high-temperature incineration (>850°C) mixed with a combustible solvent, we force the thermal oxidation of the carbon framework into harmless byproducts (CO2 and H2O)[2]. Crucially, because the compound is a hydrochloride salt, combustion generates hydrogen chloride (HCl) gas. Therefore, it is an operational requirement that the licensed waste facility utilizes an incinerator equipped with an alkaline scrubber system to prevent atmospheric pollution[2].

Waste Segregation and Routing Workflow

To prevent cross-contamination and ensure regulatory compliance, all delapril hydrochloride waste must be segregated at the point of generation.

G Start Delapril HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables Biohazard Solid Chemical Waste Receptacle Solid->Biohazard Org Organic Solvents (DMSO, MeOH) Liquid->Org Aq Aqueous Solutions (Buffers) Liquid->Aq Consumables->Biohazard Incineration High-Temp Incineration (>850°C) with Scrubber Org->Incineration Aq->Incineration Biohazard->Incineration

Fig 1: Delapril hydrochloride waste segregation and disposal routing workflow.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Containment (Unused/Expired Reagents)

Objective: Safely package solid delapril hydrochloride without generating inhalable dust[3].

  • Preparation: Don appropriate PPE, including a fit-tested N95/P100 particulate respirator, nitrile gloves, and a lab coat. Operate exclusively within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[3].

  • Primary Containment: Keep the solid API in its original, tightly sealed amber glass vial. If the vial is compromised, place the entire unit into a secondary shatterproof polypropylene container.

  • Solvent Mixing (Recommended): To facilitate complete incineration, carefully dissolve the solid waste in a combustible solvent (e.g., ethanol or methanol)[2].

    • Causality: Liquid combustible mixtures ensure a more uniform, high-energy burn in commercial incinerators compared to bulk powders, preventing unburned API from escaping in the ash.

  • Labeling: Affix a hazardous waste label clearly stating: "Toxic Waste: Delapril Hydrochloride (Contains Halogens). GHS: Acute Tox. 3. DO NOT MIX WITH STRONG OXIDIZERS"[2].

  • Transfer: Move the sealed container to the designated satellite accumulation area for collection by a licensed hazardous waste disposal contractor[4].

Protocol B: Liquid Waste Segregation (Aqueous & Organic Solutions)

Objective: Prevent chemical cross-reactivity and prepare solutions for safe transport.

  • Segregation: Never mix delapril hydrochloride waste with strong acids, alkalis, or strong oxidizing/reducing agents, as this can trigger uncontrolled decomposition[2].

  • Organic Waste: If delapril is dissolved in DMSO, methanol, or acetonitrile, transfer the solution to a dedicated "Halogenated Organic Waste" carboy.

    • Causality: Even if the primary solvent is non-halogenated, the API contains a chloride ion. This classifies the entire mixture as halogenated waste, requiring specific incinerator routing to handle the resulting HCl gas.

  • Aqueous Waste: If dissolved in physiological buffers, transfer to an "Aqueous Toxic Waste" carboy. Do not pour down the sink under any circumstances[3].

  • Self-Validating Check: Before sealing the aqueous waste carboy, verify the pH of the headspace/solution using indicator strips. Delapril HCl solutions will be slightly acidic. A stable, mildly acidic pH confirms no accidental mixing with incompatible strong alkalis occurred during the transfer process.

Protocol C: Spill Clean-Up and Surface Decontamination

Objective: Neutralize and mathematically verify the removal of API from laboratory surfaces.

  • Containment: Immediately isolate the spill area. If it is a powder spill, do not dry-sweep , as this aerosolizes the toxic dust[3].

  • Wetting: Gently mist the powder with a 70% ethanol solution to weigh down the particulates[3].

  • Collection: Use damp absorbent pads to pick up the material. Place all pads, contaminated gloves, and cleanup materials into a sealed chemical waste bag[4].

  • Decontamination: Wash the surface thoroughly with soap and water, followed by a final ethanol wipe.

  • Self-Validating Check: To guarantee the area is safe for subsequent experiments, perform a UV-Vis swab test. Swab the cleaned area with methanol and read the absorbance at 220-250 nm (the primary absorption range for delapril's aromatic indane and phenyl rings). Compare this to a baseline swab of a known clean surface. If the readings match the baseline, the decontamination is successfully validated.

References

  • Chemsrc. "delapril hcl | CAS#:83435-67-0 | Biological Activity." Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.